Velnacrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
| Record name | Velnacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velnacrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Velnacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Velnacrine as a Cholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of velnacrine, a potent cholinesterase inhibitor. This compound, a hydroxylated derivative of tacrine, was investigated as a potential therapeutic agent for Alzheimer's disease.[1] This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and key signaling pathways, offering a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.
Introduction
This compound (9-amino-1,2,3,4-tetrahydroacridin-1-ol) emerged as a second-generation cholinesterase inhibitor, developed with the aim of improving upon the therapeutic profile of its parent compound, tacrine. The primary rationale for its development was the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline in patients is significantly associated with a deficit in the neurotransmitter acetylcholine.[2] By inhibiting the enzymes responsible for acetylcholine degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound was designed to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission.[1]
Clinical trials in the early 1990s demonstrated that this compound could produce modest but statistically significant cognitive improvements in some patients with mild to moderate Alzheimer's disease.[3] However, its development was ultimately halted due to concerns about its safety profile, most notably the risk of hepatotoxicity, a side effect also associated with tacrine.[2][4] Despite its discontinuation for clinical use, the study of this compound provides valuable insights into the structure-activity relationships of cholinesterase inhibitors and the challenges of developing effective and safe therapies for neurodegenerative disorders.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its signaling action. By binding to the active site of these enzymes, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced stimulation of postsynaptic cholinergic receptors.
Quantitative Data
The inhibitory potency and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cholinesterase Inhibition
| Enzyme | Parameter | Value | Species | Reference |
| Acetylcholinesterase (AChE) | IC50 | 3.27 µM | Rat | [5] |
| Butyrylcholinesterase (BChE) | IC50 | Not specified in retrieved results | - | - |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Acute Toxicity (LD50) | 65 mg/kg (oral) | Rat | [5] |
| Clinical Dosage | Up to 225 mg/day | Human | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays used to characterize its activity and toxicity.
This compound can be synthesized via a Friedländer annulation, a classic method for the synthesis of quinolines and their derivatives. This protocol is based on general procedures for the synthesis of tacrine analogs.
Materials:
-
2-aminobenzonitrile
-
1,3-cyclohexanedione
-
Polyphosphoric acid (PPA)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Condensation
-
In a round-bottom flask, combine 2-aminobenzonitrile (1 equivalent) and 1,3-cyclohexanedione (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the mixture with stirring at 120-140°C for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice.
-
Neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ketone.
-
-
Step 2: Reduction
-
Dissolve the crude intermediate ketone from Step 1 in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
This colorimetric assay is a standard method for measuring cholinesterase activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (in DMSO or buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in phosphate buffer.
-
Prepare a working solution of the substrate (ATCI or BTCI) in phosphate buffer.
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the this compound stock solution to achieve a range of final concentrations in the assay.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle for control)
-
DTNB solution
-
Enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
This assay assesses the cytotoxic effects of this compound on liver cells.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells or primary hepatocytes into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in an incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Velnacrine's Inhibition of Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine, a hydroxylated derivative of tacrine, is a reversible cholinesterase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), this compound increases the synaptic concentration of acetylcholine, a neurotransmitter crucial for memory and cognition. This technical guide provides an in-depth overview of the mechanism, kinetics, and relevant experimental protocols for studying this compound's interaction with acetylcholinesterase. Quantitative data on its inhibitory activity is presented, along with detailed methodologies for its assessment. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biochemical profile.
Introduction
Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in cholinergic neurotransmission. A primary strategy in the symptomatic treatment of Alzheimer's has been the enhancement of acetylcholine levels in the brain. Acetylcholinesterase (AChE) is the key enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE, therefore, represents a rational therapeutic approach. This compound (also known as (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate or HP 029) emerged as a second-generation cholinesterase inhibitor after tacrine.[1][2] While it showed some modest clinical efficacy, its development was ultimately halted due to concerns about hepatotoxicity.[3] Nevertheless, the study of this compound and its interactions with AChE provides valuable insights into the structure-activity relationships of cholinesterase inhibitors.
Quantitative Data on Cholinesterase Inhibition
The inhibitory potency of this compound has been quantified against acetylcholinesterase. This data is crucial for understanding its efficacy and selectivity.
| Compound | Enzyme | IC50 Value |
| This compound (HP 029 free base) | Acetylcholinesterase (AChE) | 3.27 µM[4] |
Note: Further quantitative data for butyrylcholinesterase (BChE) inhibition and Ki values were not available in the reviewed literature.
Mechanism of Action and Signaling Pathway
This compound functions by reversibly inhibiting the acetylcholinesterase enzyme. This action takes place in the synaptic cleft of cholinergic neurons. The increased availability of acetylcholine leads to enhanced stimulation of postsynaptic cholinergic receptors, which is thought to underlie the temporary improvements in cognitive function observed in some Alzheimer's patients. While the precise kinetics of this compound's inhibition are not definitively stated in the available literature, its structural similarity to tacrine suggests a likely mixed-type inhibitory mechanism, interacting with both the catalytic active site and the peripheral anionic site of the enzyme.[5]
Experimental Protocols
The primary method for determining the in vitro inhibitory activity of compounds like this compound on acetylcholinesterase is the Ellman's assay.
Ellman's Assay for Acetylcholinesterase Inhibition
This spectrophotometric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
This compound (or other test inhibitor)
-
Acetylthiocholine iodide (ATC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATC in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
This compound solution at various concentrations (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATC substrate solution to each well.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each this compound concentration and the control.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Concluding Remarks
This compound serves as an important case study in the development of acetylcholinesterase inhibitors for Alzheimer's disease. Its progression to clinical trials, despite its eventual discontinuation, highlights the therapeutic potential of targeting the cholinergic system. The quantitative data on its AChE inhibition, coupled with the established experimental protocols for its characterization, provide a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further investigation into the specific kinetics and binding interactions of this compound and its analogs could yield more selective and less toxic compounds, ultimately contributing to the development of more effective treatments for neurodegenerative diseases.
References
- 1. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of HP 029 (this compound maleate) in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine and Butyrylcholinesterase Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Velnacrine, a hydroxylated analog of tacrine, was investigated as a potential therapeutic for Alzheimer's disease due to its role as a cholinesterase inhibitor. While its effects on acetylcholinesterase (AChE) have been documented, there is a notable scarcity of specific quantitative data regarding its inhibition of butyrylcholinesterase (BChE) in publicly available scientific literature. This technical guide provides a comprehensive overview of the available information, including data on the closely related compound tacrine as a proxy, detailed experimental protocols for BChE inhibition assays, and visualizations of the enzymatic reaction and experimental workflows.
Introduction to this compound and Butyrylcholinesterase
This compound was developed as a cholinesterase inhibitor with the aim of increasing acetylcholine levels in the brain, a key therapeutic strategy in Alzheimer's disease.[1] While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain, BChE also plays a role and its levels are observed to increase in the brains of Alzheimer's patients. Therefore, the inhibition of BChE is a relevant target for therapeutic intervention.
Due to a lack of specific published data on the kinetics of this compound's interaction with BChE, this guide will leverage data from its parent compound, tacrine, to illustrate the potential inhibitory mechanisms and quantitative parameters. It is crucial to note that while structurally similar, the inhibitory potency and selectivity of this compound may differ from tacrine.
Quantitative Data on Cholinesterase Inhibition
This compound
A thorough review of scientific literature reveals a significant gap in specific quantitative data (IC50, Kᵢ) for the inhibition of butyrylcholinesterase by this compound. Clinical studies have focused on the overall efficacy and safety of this compound in Alzheimer's disease patients, with less emphasis on the specific enzymatic inhibition profiles.[2][3][4]
Tacrine: An Illustrative Analog
As this compound is a hydroxylated derivative of tacrine, the inhibitory characteristics of tacrine against BChE can provide valuable insights. The following table summarizes key kinetic parameters for tacrine's inhibition of human serum BChE.
| Compound | Enzyme Source | IC50 (nM) | Kᵢ (nM) | Inhibition Type | Reference |
| Tacrine | Human Serum BChE | 25.6 | 12 | Mixed | [5] |
IC50: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.
Experimental Protocols for Butyrylcholinesterase Inhibition Assays
The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.
Ellman's Method for BChE Inhibition Assay
Principle: This assay measures the activity of BChE by monitoring the production of thiocholine from the hydrolysis of a substrate, butyrylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
This compound or other test inhibitor
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare solutions of BChE, butyrylthiocholine iodide, DTNB, and the test inhibitor in Tris-HCl buffer.
-
In a 96-well plate or cuvette, add the BChE solution.
-
Add various concentrations of the test inhibitor (e.g., this compound) and pre-incubate for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).[6]
-
Initiate the reaction by adding the substrate (butyrylthiocholine iodide) and DTNB.[6]
-
Immediately measure the change in absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate the enzymatic reaction pathway and the general workflow for determining BChE inhibition.
Caption: Workflow for determining BChE inhibition using Ellman's method.
Caption: Proposed mechanism of BChE inhibition by this compound.
Conclusion
This compound, a tacrine analog, acts as a cholinesterase inhibitor. While its clinical development for Alzheimer's disease has been discontinued due to safety concerns, understanding its interaction with both AChE and BChE remains of scientific interest.[3] This technical guide has highlighted the significant lack of specific quantitative data on this compound's inhibition of BChE. By presenting data for the related compound tacrine and detailing the standard experimental protocol for BChE inhibition assays, we provide a framework for future research in this area. The provided visualizations offer a clear understanding of the experimental workflow and the proposed inhibitory mechanism. Further research is warranted to fully characterize the kinetic profile of this compound's interaction with butyrylcholinesterase.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 4. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Velnacrine as a Metabolite of Tacrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine, a potent cholinesterase inhibitor, was the first drug approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its therapeutic action is primarily attributed to its ability to increase acetylcholine levels in the brain.[3] However, the clinical use of tacrine has been significantly limited by its association with hepatotoxicity.[1][4] The metabolism of tacrine is a critical factor in both its therapeutic efficacy and its adverse effects. Tacrine undergoes extensive oxidative metabolism in the liver, leading to the formation of several hydroxylated metabolites.[5][6][7] Among these, 1-hydroxy-tacrine, also known as velnacrine, is the major metabolite and possesses its own pharmacological activity.[3][8] This guide provides a detailed technical overview of this compound as a metabolite of tacrine, focusing on the metabolic pathways, quantitative data, experimental protocols, and the implications for drug development.
The Metabolic Pathway of Tacrine to this compound
The biotransformation of tacrine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][7] Specifically, CYP1A2 is the principal isozyme responsible for the oxidative metabolism of tacrine.[3][7] This process leads to the formation of several mono- and dihydroxylated metabolites. The main metabolic pathway involves the hydroxylation of tacrine at the 1-position to form this compound (1-hydroxy-tacrine).[3] Other hydroxylated metabolites, including 2-hydroxy-tacrine, 4-hydroxy-tacrine, and 7-hydroxy-tacrine, are also formed.[3][7] this compound itself can be further metabolized to dihydroxy this compound metabolites.[9]
Quantitative Analysis of Tacrine Metabolism
The metabolism of tacrine exhibits considerable interindividual variation, which is thought to influence both its efficacy and the incidence of adverse effects.[7] In vitro studies using human liver microsomes have provided quantitative insights into the formation of various metabolites.
| Metabolite Type | Formation in Human Liver Microsomes (% of incubated radioactivity) | Reference |
| Stable Metabolites | 24.3 ± 1.7% to 78.6 ± 2.6% | [10] |
| Protein-Reactive Metabolites | 0.6 ± 0.1% to 5.2 ± 0.8% | [10] |
| Stable Metabolites (Pooled Microsomes) | 29.2 ± 2.3% | [5] |
| Protein-Reactive Metabolites (Pooled Microsomes) | 1.2 ± 1.0% | [5] |
Table 1: Formation of Stable and Protein-Reactive Metabolites from Tacrine in vitro.
Experimental Protocols
The study of tacrine metabolism and the formation of this compound involves a range of in vitro and in vivo experimental techniques.
In Vitro Metabolism using Human Liver Microsomes
This is a common method to study the hepatic metabolism of drugs.
-
Preparation of Microsomes: Human liver microsomes are prepared from donor livers by differential centrifugation.
-
Incubation: Tacrine is incubated with the human liver microsomes in the presence of an NADPH-generating system (which is necessary for CYP450 enzyme activity) at 37°C.
-
Inhibition Studies: To identify the specific CYP isozymes involved, selective chemical inhibitors are added to the incubation mixture. For instance, enoxacin is a specific inhibitor of CYP1A2.[5]
-
Metabolite Analysis: After a specific incubation time, the reaction is stopped, and the mixture is analyzed to identify and quantify the metabolites formed. High-performance liquid chromatography (HPLC) is a commonly used analytical technique for this purpose.
-
Quantification of Protein-Reactive Metabolites: Radiolabeled tacrine (e.g., [9-¹⁴C]tacrine) is used to quantify the covalent binding of reactive metabolites to microsomal proteins.[11]
Cytotoxicity Assays
To assess the potential toxicity of tacrine and its metabolites, cytotoxicity assays are performed using cultured cells.
-
Cell Culture: Primary hepatocytes (from rat, dog, or human) or hepatoma cell lines (e.g., HepG2) are cultured.[9]
-
Treatment: The cells are exposed to varying concentrations of tacrine, this compound, and other metabolites for a defined period (e.g., 24 hours).[9]
-
Viability Assessment: Cell viability is measured using assays such as the Neutral Red Uptake Assay, which assesses cell membrane integrity.[9]
-
LC50 Determination: The concentration of the compound that causes 50% cell death (LC50) is determined to compare the cytotoxic potential of the different compounds.[9]
| Compound | LC50 in HepG2 cells (µg/mL) | Reference |
| Tacrine | 54 | [9] |
| Monohydroxy Metabolites (including this compound) | 84 to 190 | [9] |
| Dihydroxy this compound Metabolites | 251 to 434 | [9] |
Table 2: Cytotoxicity of Tacrine and its Metabolites in HepG2 Cells.
The Role of this compound in Efficacy and Toxicity
This compound is not an inactive metabolite; it exhibits central cholinergic activity and was itself investigated as a potential treatment for Alzheimer's disease.[3][8] Single doses of this compound were shown to improve cognitive performance in patients with Alzheimer's disease.[12] However, similar to tacrine, clinical trials with this compound were hampered by adverse hepatic events, including elevated plasma hepatic enzyme levels.[8][9]
The hepatotoxicity of tacrine is linked to its metabolism by CYP1A2 into protein-reactive metabolites.[5][10] It is hypothesized that tacrine is metabolized to reactive quinonemethide species that can covalently bind to cellular macromolecules, leading to cellular damage and an immune response.[4] While this compound is a major metabolite, the formation of these reactive intermediates is a key event in the toxicity profile of tacrine.
Conclusion
This compound is the principal metabolite of tacrine, formed primarily through the action of CYP1A2. While pharmacologically active, the metabolic pathway that produces this compound is also linked to the formation of reactive intermediates responsible for the dose-limiting hepatotoxicity of tacrine. Understanding the intricacies of tacrine metabolism, particularly the balance between the formation of stable metabolites like this compound and toxic reactive species, is crucial for the development of safer and more effective cholinesterase inhibitors for the treatment of Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of the metabolic and toxicity profiles of new chemical entities in this class.
References
- 1. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation into the formation of stable, protein-reactive and cytotoxic metabolites from tacrine in vitro. Studies with human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent acetylcholinesterase (AChE) inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated analog of tacrine, it exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the experimental protocols and quantitative data for its preparation.
Core Synthesis Pathway
The most established synthetic route to this compound is a two-step process commencing with a Friedländer annulation reaction to construct the core tricyclic acridine structure, followed by a selective reduction of a ketone functionality.
The overall synthesis can be summarized as follows:
-
Step 1: Friedländer Annulation. Condensation of 2-aminobenzonitrile with cyclohexane-1,3-dione to yield the intermediate, 9-amino-3,4-dihydroacridin-1(2H)-one.
-
Step 2: Ketone Reduction. Selective reduction of the ketone group in 9-amino-3,4-dihydroacridin-1(2H)-one using a hydride reducing agent to afford this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Materials | Product | Reagents/Catalyst | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Friedländer Annulation | 2-Aminobenzonitrile, Cyclohexane-1,3-dione | 9-Amino-3,4-dihydroacridin-1(2H)-one | Copper(I) chloride, Triethylamine | 2-Methoxyethanol | 75 | 258-260 |
| 2 | Ketone Reduction | 9-Amino-3,4-dihydroacridin-1(2H)-one | (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (this compound) | Sodium borohydride | Methanol | 85 | 184-186 |
Experimental Protocols
Step 1: Synthesis of 9-Amino-3,4-dihydroacridin-1(2H)-one
This procedure is adapted from the established Friedländer annulation methodology.
Materials:
-
2-Aminobenzonitrile
-
Cyclohexane-1,3-dione
-
Copper(I) chloride (CuCl)
-
Triethylamine
-
2-Methoxyethanol
Procedure:
-
A mixture of 2-aminobenzonitrile (1 equivalent), cyclohexane-1,3-dione (1 equivalent), and a catalytic amount of copper(I) chloride in 2-methoxyethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Triethylamine (1.5 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 9-amino-3,4-dihydroacridin-1(2H)-one as a crystalline solid.
Step 2: Synthesis of (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (this compound)
This step involves the selective reduction of the ketone intermediate.
Materials:
-
9-Amino-3,4-dihydroacridin-1(2H)-one
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
9-Amino-3,4-dihydroacridin-1(2H)-one (1 equivalent) is suspended in methanol in a round-bottom flask at room temperature.
-
Sodium borohydride (2-3 equivalents) is added portion-wise to the stirred suspension over a period of 30 minutes. Caution should be exercised as the reaction is exothermic and generates hydrogen gas.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The progress of the reduction is monitored by TLC.
-
Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of a small amount of water or acetone.
-
The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (this compound) as a solid.
Mandatory Visualization
This compound Synthesis Pathway
Caption: The two-step synthesis of this compound from 2-aminobenzonitrile and cyclohexane-1,3-dione.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Velnacrine: A Technical Guide for Investigating Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible cholinesterase inhibitor, serves as a valuable pharmacological tool for the in-depth study of the cholinergic nervous system. As a derivative of tacrine, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission.
Initially developed as a potential therapeutic agent for Alzheimer's disease, clinical trials with this compound showed modest cognitive improvement in some patients.[2][3][4][5] However, its development was halted due to concerns about hepatotoxicity, with a significant percentage of patients experiencing elevated liver transaminase levels.[2][3][6] Despite its unsuitability for therapeutic use, this compound's well-characterized effects on the cholinergic system make it a useful compound for preclinical research aimed at understanding the role of cholinergic signaling in various physiological and pathological processes.
This technical guide provides a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of relevant quantitative data to aid researchers in its application for studying cholinergic neurotransmission.
Pharmacological Profile of this compound
Cholinesterase Inhibition
| Enzyme | Compound | IC50 | Ki | Source Organism |
| Acetylcholinesterase (AChE) | Tacrine | 31 nM | 13 nM | Snake Venom |
| Butyrylcholinesterase (BuChE) | Tacrine | 25.6 nM | 12 nM | Human Serum |
Data for tacrine is provided as a reference due to the limited availability of specific this compound data.
Receptor Binding Profile
The interaction of this compound with muscarinic and nicotinic acetylcholine receptors is less well-characterized. Researchers investigating the direct effects of this compound on these receptors would need to perform binding assays to determine its affinity (Kd or Ki) for various receptor subtypes.
Key Experiments for Studying Cholinergic Neurotransmission with this compound
This section outlines detailed methodologies for essential experiments utilizing this compound to investigate its effects on the cholinergic system.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Human erythrocyte acetylcholinesterase (or other purified AChE source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer.
-
Prepare the DTNB solution in phosphate buffer.
-
Prepare the ATCI solution in phosphate buffer.
-
Prepare the AChE solution in phosphate buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
This compound solution at different concentrations (or vehicle control)
-
AChE solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the ATCI solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the measurement of extracellular acetylcholine levels in the brain of a freely moving animal, providing insights into the in vivo effects of this compound on cholinergic neurotransmission.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., hippocampus or prefrontal cortex). Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Small molecules in the extracellular fluid, including acetylcholine, diffuse across the membrane into the aCSF, which is then collected and analyzed.
Materials:
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Syringe pump for perfusion
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with an electrochemical detector for acetylcholine analysis
-
Anesthetic for surgery
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to achieve equilibrium.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
-
This compound Administration:
-
Administer this compound to the animal via the desired route (e.g., i.p. injection).
-
Continue collecting dialysate samples to monitor the change in acetylcholine levels over time.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using an HPLC system with an electrochemical detector.
-
-
Data Analysis:
-
Calculate the percentage change in acetylcholine levels from baseline for each time point after this compound administration.
-
Plot the acetylcholine concentration or percentage change against time to visualize the effect of this compound.
-
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a single dose of the acetylcholinesterase inhibitor this compound on recognition memory and regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials with this compound: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Velnacrine, a historically significant compound in the research and development of treatments for Alzheimer's disease (AD). This compound, a hydroxylated derivative of tacrine, was investigated as a cholinesterase inhibitor based on the cholinergic hypothesis of AD.[1] This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and illustrates critical pathways and workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is compromised in Alzheimer's disease.[1] It is also known to inhibit butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.[2] The intended therapeutic effect was to ameliorate the cognitive symptoms of AD.
References
Preclinical Research Applications of Velnacrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a reversible cholinesterase inhibitor, has been a subject of preclinical investigation primarily for its potential therapeutic application in Alzheimer's disease. This technical guide provides an in-depth overview of the preclinical research applications of this compound, focusing on its mechanism of action, experimental protocols used in its evaluation, and available preclinical data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.
Mechanism of Action: Cholinesterase Inhibition
This compound exerts its primary pharmacological effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This mechanism is of particular interest in Alzheimer's disease, which is characterized by a deficit in cholinergic signaling in the brain.[1][2]
Signaling Pathway
The enhanced cholinergic transmission initiated by this compound triggers downstream signaling cascades that are crucial for cognitive processes such as learning and memory. The following diagram illustrates the simplified cholinergic signaling pathway affected by this compound.
Preclinical Pharmacodynamics: In Vitro and In Vivo Models
The preclinical evaluation of this compound has involved a range of in vitro and in vivo models to characterize its efficacy in enhancing cholinergic function and improving cognitive deficits.
In Vitro Cholinesterase Inhibition
A fundamental step in the preclinical assessment of this compound is to quantify its inhibitory activity against AChE and BChE.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for AChE and BChE.
-
Materials:
-
Purified human recombinant AChE or BChE
-
This compound stock solution
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme (AChE or BChE) and the this compound dilutions.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCh or BTCh) and DTNB to each well.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the product at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Quantitative Data:
| Enzyme | Compound | IC50 (nM) | Source Species |
| Acetylcholinesterase (AChE) | Tacrine | 31 | Snake Venom |
| Butyrylcholinesterase (BChE) | Tacrine | 25.6 | Human Serum |
| Table 1: Representative Cholinesterase Inhibition Data for Tacrine.[3] |
In Vivo Models of Cognitive Impairment
To assess the potential of this compound to ameliorate cognitive deficits, preclinical studies often employ animal models where memory impairment is induced pharmacologically or through genetic modification.
Experimental Protocol: Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive deficit in rodents, mimicking aspects of cholinergic dysfunction seen in Alzheimer's disease.[4]
-
Objective: To evaluate the ability of this compound to reverse scopolamine-induced memory impairment.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Procedure:
-
Habituation: Acclimate the animals to the testing apparatus (e.g., Morris Water Maze, Y-maze) for several days.
-
Treatment: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Amnesia: After a specific time following this compound administration (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Behavioral Testing: A short time after scopolamine injection (e.g., 30 minutes), subject the animals to behavioral tests to assess learning and memory.
-
-
Behavioral Tests:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. The animal is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).
-
Y-Maze: This test evaluates spatial working memory based on the animal's natural tendency to explore novel arms of the maze. The percentage of spontaneous alternations is the primary measure.
-
Passive Avoidance Test: This test assesses fear-motivated memory. The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured.
-
Experimental Workflow: Cognitive Assessment in Animal Models
Quantitative Data:
Specific quantitative data from preclinical studies evaluating this compound in the scopolamine-induced amnesia model or other cognitive deficit models are limited in publicly accessible literature. However, studies on related cholinesterase inhibitors have demonstrated significant improvements in cognitive performance in these models. For instance, in a study with the related compound 6-chlorotacrine, the best results in reversing amnesia in a water maze test were achieved at a dose of 1.8 mg/kg.[5]
Preclinical Toxicology
The toxicological profile of a drug candidate is a critical component of its preclinical evaluation. For this compound, a key concern has been hepatotoxicity, a known side effect of its parent compound, tacrine.[1][2]
In Vitro Cytotoxicity
In vitro cytotoxicity assays using liver cells are a primary screen for potential hepatotoxicity.
Experimental Protocol: Hepatocyte Cytotoxicity Assay
-
Objective: To determine the cytotoxic potential of this compound in cultured hepatocytes.
-
Cell Models:
-
Primary hepatocytes (human, rat, dog)
-
Hepatoma cell lines (e.g., HepG2, H4)
-
-
Procedure:
-
Culture hepatocytes in 96-well plates.
-
Expose the cells to a range of this compound concentrations for a specified duration (e.g., 24 hours).
-
Assess cell viability using various endpoints:
-
Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.
-
LDH Leakage Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce MTT to a colored formazan product.
-
-
-
Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in cell viability (LC50).
Quantitative Data:
A study investigating the cytotoxicity of tacrine and its metabolites, including this compound, provided the following LC50 values in different hepatocyte cell lines.
| Cell Line | Compound | LC50 (µg/mL) |
| HepG2 (Human Hepatoma) | Tacrine (THA) | 54 |
| HepG2 (Human Hepatoma) | This compound & other monohydroxy metabolites | 84 - 190 |
| HepG2 (Human Hepatoma) | Dihydroxy this compound metabolites | 251 - 434 |
| Table 2: In Vitro Cytotoxicity of Tacrine and its Metabolites in HepG2 Cells.[6] |
These results suggest that this compound and its metabolites are less cytotoxic than the parent compound, tacrine, in this in vitro model.[6]
Experimental Workflow: In Vitro Toxicology Assessment
In Vivo Toxicology
In vivo toxicology studies in animals are essential to understand the systemic effects of a drug candidate.
Experimental Protocols:
-
Acute Toxicity (LD50): This study determines the median lethal dose (LD50) of a single administration of this compound in rodents.
-
Repeat-Dose Toxicity: Animals are administered this compound daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects on various organs and systems. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are assessed.
-
Genotoxicity:
Quantitative Data:
Conclusion
This compound has been investigated in a variety of preclinical models to characterize its potential as a treatment for Alzheimer's disease. Its primary mechanism of action is the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to enhanced cholinergic neurotransmission. Preclinical studies have employed in vitro assays to quantify its enzyme inhibitory activity and cytotoxicity, and in vivo models to assess its efficacy in reversing cognitive deficits. While publicly available quantitative preclinical data for this compound is limited, the experimental protocols outlined in this guide provide a framework for the evaluation of similar cholinesterase inhibitors. Further research would be beneficial to fully elucidate the preclinical profile of this compound and its potential for clinical development.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative analysis of scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
Methodological & Application
Velnacrine Dosage for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a potent acetylcholinesterase inhibitor, has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. As a derivative of tacrine, this compound functions by inhibiting the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] This mechanism is crucial for cognitive processes such as learning and memory.
These application notes provide a comprehensive guide for researchers planning in vivo mouse studies with this compound. Due to the limited availability of published data on specific this compound dosages for mice, this document offers an estimated dosage range derived from its parent compound, tacrine, through allometric scaling from rat studies. Detailed experimental protocols for drug administration and behavioral assessments relevant to Alzheimer's disease models are also provided.
Estimated this compound Dosage for Mice
A review of the scientific literature did not yield specific studies detailing an established oral dosage of this compound for in vivo mouse studies. However, based on the oral dosages of its parent compound, tacrine, used in rat studies, an estimated dosage range for mice can be calculated using allometric scaling.
One study reported the use of a daily dosage of 10 mg/kg of tacrine administered intraperitoneally in rats. Another study on a novel tacrine-flavone hybrid reported an LD50 of 64 mg/kg and effective doses of 20 mg/kg via oral administration in rats.[3][4]
Allometric Scaling Calculation:
To convert a rat dose to a mouse dose, the following formula can be used:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Mouse Km)
Where the Km (body weight/body surface area) values are:
-
Rat Km = 6
-
Mouse Km = 3
Calculation Example (using 10 mg/kg rat dose):
Mouse Dose (mg/kg) = 10 mg/kg x (6 / 3) = 20 mg/kg
Calculation Example (using 20 mg/kg rat dose):
Mouse Dose (mg/kg) = 20 mg/kg x (6 / 3) = 40 mg/kg
Based on these calculations, a starting dosage range of 20-40 mg/kg for oral administration of this compound in mice is proposed for initial studies. It is crucial for researchers to perform dose-response studies to determine the optimal and non-toxic dose for their specific mouse model and experimental paradigm.
Quantitative Data Summary
The following table summarizes the oral dosages of the related acetylcholinesterase inhibitors, tacrine and donepezil, used in preclinical rat and mouse studies. This data provides a comparative reference for determining an appropriate dosage for this compound.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Tacrine | Rat | 10 mg/kg/day (i.p.) | Intraperitoneal | Altered cortical receptor binding | [4] |
| Tacrine-Flavone Hybrid | Rat | 20 mg/kg | Oral | Comparable activity to standard | [3] |
| Donepezil | Rat | 0.5 mg/kg | Oral | Promoted cognitive function recovery | [5] |
| Donepezil | Rat | 3 and 10 mg/kg | Oral | Investigated pharmacokinetics | [6] |
| Donepezil | Tg2576 Mouse | 2 and 4 mg/kg | Oral | Reduced Aβ levels and plaque deposition | [7] |
Experimental Protocols
Animal Model
A commonly used transgenic mouse model for Alzheimer's disease research is the Tg2576 mouse . These mice overexpress a mutant form of the human amyloid precursor protein (APP) and develop age-dependent amyloid-β plaques and cognitive deficits.
This compound Preparation and Administration
-
Preparation of this compound Solution:
-
This compound maleate should be dissolved in sterile saline or another appropriate vehicle.
-
For a 20 mg/kg dose in a 25g mouse, the required dose is 0.5 mg.
-
If the administration volume is 100 µL (0.1 mL), the concentration of the solution should be 5 mg/mL.
-
Prepare the solution fresh daily and protect it from light.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Use a 20-22 gauge, flexible feeding tube with a bulbous tip to minimize the risk of esophageal injury.
-
Measure the distance from the mouse's nose to the last rib to estimate the correct insertion length.
-
Carefully insert the feeding tube into the esophagus and slowly administer the this compound solution.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
Behavioral Testing
The following are standard behavioral tests used to assess cognitive function in mouse models of Alzheimer's disease.
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Mice are given 4 trials per day to find the hidden platform.
-
Each trial starts from a different quadrant of the pool.
-
If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
This test assesses short-term spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse in the center of the maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. Effects of a single dose of the acetylcholinesterase inhibitor this compound on recognition memory and regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Repeated administration of tacrine to normal rats: effects on cholinergic, glutamatergic, and GABAergic receptor subtypes in rat brain using receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Donepezil Hydrochloride on Cognitive Function Recovery of Rats With Alzheimerâs Disease-Hapres-An Academic Publisher [wap.hapres.com]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cholinergic Hypersensitivity with Velnacrine
For Research Use Only. Not for use in humans.
Introduction
Velnacrine is a potent, centrally-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2] By preventing the breakdown of acetylcholine (ACh), this compound increases the level and duration of action of this neurotransmitter in the synaptic cleft.[3][4] While initially developed for the symptomatic treatment of Alzheimer's disease, its mechanism of action can be leveraged in a preclinical research setting to induce a state of cholinergic hypersensitivity or supersensitivity.[1]
This state is a compensatory response to the chronic elevation of synaptic ACh and subsequent receptor stimulation. It is characterized by an exaggerated response to cholinergic agonists following a washout period. This model is valuable for studying the adaptive mechanisms of the cholinergic system, investigating the neurobiology of disorders involving cholinergic dysregulation, and for screening novel compounds that may modulate cholinergic transmission.
Mechanism of this compound-Induced Cholinergic Hypersensitivity
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, the enzyme responsible for degrading acetylcholine in the synapse. Chronic inhibition leads to persistently elevated levels of acetylcholine. This sustained increase in neurotransmitter concentration results in the initial desensitization of nicotinic and muscarinic acetylcholine receptors, which is then followed by a compensatory upregulation in the number of these receptors on the postsynaptic membrane.[5] This increase in receptor density is a key contributor to the hypersensitive state. After a washout period, during which the inhibitor is cleared from the system, the elevated number of receptors is still present. A subsequent challenge with a cholinergic agonist will elicit a potentiated or exaggerated response compared to a naive system.
Quantitative Data Summary
Direct preclinical data on this compound for inducing hypersensitivity is limited due to its discontinued development.[3] The tables below summarize available clinical data for this compound and contextual preclinical data from other agents used to modulate the cholinergic system.
Table 1: Summary of this compound Clinical Trial Data (Human) This data is provided for context on dosing and observed effects in humans and should not be directly extrapolated to preclinical models without dose-response studies.
| Parameter | Dosage | Duration | Key Findings & Adverse Events | Reference(s) |
| Efficacy in AD | 150 - 225 mg/day | 24 weeks | Modest but significant benefits on cognitive scores (ADAS-cog). | [5][6] |
| Tolerability (AD Patients) | > 225 mg/day | N/A | Intolerable; adverse effects included dizziness, fainting, nausea, vomiting, headache, and severe diarrhea. | [7] |
| Tolerability (Healthy Volunteers) | 300 mg/day | 28 days | Well-tolerated; moderate diarrhea was the main adverse effect. | [7] |
| Hepatotoxicity | 150 - 225 mg/day | 24 weeks | Reversible abnormal liver function tests (≥5x upper limit of normal) led to treatment discontinuation in 24-30% of patients. | [5] |
| Cholinergic Side Effects | 30 - 225 mg/day | 6 weeks | Diarrhea (14%), nausea (11%), vomiting (5%). | [8] |
Table 2: Preclinical Data on Cholinergic Supersensitivity Models This data from related experimental models provides context for expected outcomes when inducing and challenging a state of cholinergic hypersensitivity.
| Agent & Model | Treatment Protocol | Challenge & Outcome Measure | Key Quantitative Result | Reference(s) |
| Surgical Denervation (Rat Jejunum) | 15 days post-denervation | Acetylcholine challenge; muscle contraction | ~40-fold increase in sensitivity to ACh (pEC50 shift from ~3.5 to ~5.2). | [9] |
| Atropine (Muscarinic Antagonist; Mice) | 10 mg/kg for 1 month | Oxotremorine challenge; tremorigenic effect | Enhanced tremorigenic effect (magnitude not quantified). | [10] |
| Physostigmine/Donepezil (AChEIs; Tg2576 Mice) | 0.03-1.0 mg/kg over 6 weeks | Behavioral tests (contextual/spatial memory) | Improved memory deficits in both transgenic and wild-type mice. | [11] |
| Novel AChEI (Compound 2c) (Mice) | Single LD50 dose (i.p.) | Ex vivo AChE activity measurement | 52 ± 5% inhibition of brain AChE activity after 30 minutes. | [12] |
Experimental Protocols
The following is a generalized protocol for inducing cholinergic hypersensitivity in a rodent model using an AChE inhibitor like this compound. Note: Due to this compound's known hepatotoxicity, appropriate safety monitoring (e.g., liver function tests) is strongly advised, and the optimal dose and duration for inducing hypersensitivity without significant toxicity must be determined empirically.
Protocol 1: Induction and Behavioral Assessment of Cholinergic Hypersensitivity in Rodents
1. Materials and Reagents:
-
This compound maleate
-
Vehicle (e.g., sterile saline, distilled water)
-
Cholinergic agonist: Oxotremorine sesquifumarate
-
Rodent model (e.g., Male Sprague-Dawley rats, 250-300g)
-
Administration supplies (gavage needles, syringes)
-
Behavioral assessment tools (tremor rating scale, rectal thermometer for hypothermia, rotarod apparatus)
2. Experimental Workflow:
3. Detailed Methodology:
-
Step 1: Acclimatization (1 week)
-
House animals in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Handle animals daily to acclimate them to the experimental procedures.
-
-
Step 2: Baseline Measurements
-
On the day before starting chronic administration, record baseline measurements for the chosen endpoints (e.g., rectal temperature, tremor score, rotarod performance).
-
-
Step 3: Chronic this compound Administration (e.g., 14-21 days)
-
Divide animals into control (Vehicle) and treatment (this compound) groups.
-
Prepare this compound in the chosen vehicle. A starting dose range could be extrapolated from preclinical studies of similar AChEIs (e.g., 0.1 - 1.0 mg/kg).[11]
-
Administer this compound or vehicle once daily via oral gavage (p.o.) or intraperitoneal injection (i.p.). Monitor animals daily for signs of toxicity (weight loss, lethargy, excessive cholinergic signs).
-
-
Step 4: Washout Period (48-72 hours)
-
Cease all drug and vehicle administration to allow for the clearance of this compound from the system. The exact duration should be determined based on the drug's half-life.
-
-
Step 5: Cholinergic Challenge
-
Administer a subcutaneous (s.c.) injection of a cholinergic agonist, such as oxotremorine (e.g., 0.1-0.5 mg/kg). Control groups should receive a vehicle injection.
-
-
Step 6: Quantification of Hypersensitivity Response
-
Immediately after the challenge, begin measuring the physiological and behavioral responses.
-
Tremors: Score tremors at 5-minute intervals for 30-60 minutes using a standardized rating scale (e.g., 0 = no tremors, 1 = mild, 2 = moderate, 3 = severe).
-
Hypothermia: Measure rectal temperature at 15-minute intervals for 60-90 minutes.
-
Motor Coordination: Assess performance on a rotarod apparatus at a set speed.
-
Compare the magnitude and duration of the responses in the this compound-treated group to the control group. A significantly enhanced response in the this compound group indicates cholinergic hypersensitivity.
-
Protocol 2: Ex Vivo Assessment of Receptor Density
This protocol is an endpoint analysis following the chronic administration phase to biochemically confirm the mechanism of hypersensitivity.
1. Materials and Reagents:
-
Brain tissue from chronically treated and control animals (from Protocol 1, Step 3)
-
Radioligands for receptor binding assays (e.g., [³H]QNB for muscarinic receptors, [³H]epibatidine for nicotinic receptors)
-
Homogenization buffer and equipment
-
Scintillation counter
2. Detailed Methodology:
-
Step 1: Tissue Collection
-
Following the chronic administration period (before the washout), euthanize animals and rapidly dissect brain regions of interest (e.g., cortex, hippocampus, striatum).
-
-
Step 2: Membrane Preparation
-
Homogenize the brain tissue in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the pellet.
-
-
Step 3: Radioligand Binding Assay
-
Incubate the membrane preparations with a saturating concentration of the chosen radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Step 4: Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform a Scatchard analysis or non-linear regression to determine the maximal binding capacity (Bmax), which reflects receptor density, and the dissociation constant (Kd).
-
Compare the Bmax values between the this compound-treated and control groups. An increase in Bmax in the treated group supports receptor upregulation as the mechanism for hypersensitivity.
-
Safety and Concluding Remarks
This compound development was halted primarily due to concerns about hepatotoxicity.[1][5] Researchers using this compound should implement rigorous health monitoring of animal subjects. The induction of cholinergic hypersensitivity is a powerful tool for neuropharmacological research. By using a potent AChE inhibitor like this compound, researchers can create a robust model to explore the dynamics of cholinergic system adaptation and to screen for novel therapeutic agents.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholinergic adaptations to chronic oxotremorine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic denervation of rat jejunum results in cholinergic supersensitivity due to reduction of cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central cholinergic receptor supersensitivity after long-term atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Velnacrine Effects on Regional Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a potent acetylcholinesterase inhibitor, has been investigated for its potential therapeutic effects in Alzheimer's disease. One key aspect of its mechanism of action is its ability to modulate cerebral blood flow. As a cholinesterase inhibitor, this compound increases the synaptic availability of acetylcholine, a neurotransmitter known to influence vascular tone and blood flow in the brain.[1][2] Enhanced cholinergic neurotransmission is hypothesized to improve regional cerebral blood flow (rCBF), which is often compromised in neurodegenerative diseases like Alzheimer's.[3] These application notes provide a comprehensive overview of the methodologies used to measure the effects of this compound on rCBF, summarize the available quantitative data, and provide detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other cholinergic agents on regional cerebral blood flow.
Table 1: Effects of this compound on Regional Cerebral Blood Flow
| Drug | Dose | Brain Region | Method | Key Findings | Study Population |
| This compound | 75 mg (single oral dose) | Superior Frontal Cortex | SPECT with 99mTc-exametazime | Relative increase in tracer uptake, suggesting increased perfusion.[3][4] | Patients with Alzheimer's disease |
Note: Specific quantitative data (e.g., percentage increase, p-value) for this compound's effect on rCBF from the primary study are not publicly available in detail. The reported finding is a "relative increase."
Table 2: Effects of Other Cholinergic Drugs on Regional Cerebral Blood Flow (for comparison)
| Drug | Dose | Brain Region | Method | Key Findings | Study Population |
| Linopirdine (acetylcholine releaser) | 40 mg TID for 4 weeks | Parietal Association Cortex | SPECT with Tc99m-ECD | 4.1 ± 5.8% increase in rCBF (p=0.03) compared to a -2.0 ± 7.4% decrease in the placebo group.[5] | Patients with Alzheimer's disease |
| Physostigmine (acetylcholinesterase inhibitor) | Not specified | Left Frontal and Higher Frontal Regions | SPECT with 99mTc-HMPAO | Significant increase in rCBF in the left cortex relative to the right.[6] | Patients with pre-senile Alzheimer's disease |
Signaling Pathway
The proposed mechanism by which this compound influences regional cerebral blood flow is through the enhancement of cholinergic signaling. The following diagram illustrates this pathway.
Caption: Cholinergic Signaling Pathway for Vasodilation.
Experimental Protocols
Protocol 1: Measuring this compound Effects on rCBF using Single Photon Emission Computed Tomography (SPECT)
This protocol is based on methodologies used in clinical studies investigating the effects of cholinergic agents on cerebral blood flow.[4][7]
1. Participant Selection and Preparation:
-
Recruit participants diagnosed with probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA).
-
Obtain informed consent from all participants or their legal guardians.
-
Participants should abstain from caffeine, alcohol, and nicotine for at least 12 hours prior to the SPECT scan.[8]
-
A baseline cognitive assessment (e.g., MMSE, ADAS-Cog) should be performed.
2. This compound Administration:
-
Administer a single oral dose of this compound (e.g., 75 mg) or placebo in a double-blind, randomized manner.[4]
-
The timing of the SPECT scan should correspond to the expected peak plasma concentration of this compound.
3. Radiotracer Injection:
-
At the predetermined time point post-drug administration, establish intravenous access.
-
The participant should be in a quiet, dimly lit room in a resting state (eyes open, ears unplugged) for at least 10 minutes prior to and during the injection to minimize sensory-motor activation.[7][9]
-
Inject a bolus of a lipophilic radiotracer such as 99mTc-exametazime (HMPAO) or 99mTc-bicisate (ECD).[7] The tracer will cross the blood-brain barrier and become trapped in brain tissue in proportion to regional blood flow at the time of injection.
4. SPECT Imaging:
-
SPECT imaging can be performed between 30 minutes and 4 hours after radiotracer injection.[2]
-
Position the participant's head comfortably in a head holder to minimize movement.
-
Acquire SPECT data using a multi-detector gamma camera with high-resolution collimators.
-
Typical acquisition parameters include a 128x128 matrix, 360-degree rotation, and approximately 30-40 minutes of acquisition time.
5. Data Analysis:
-
Reconstruct the SPECT data to generate transverse, coronal, and sagittal images of radiotracer distribution.
-
Perform attenuation correction using a standardized method.
-
Co-register the SPECT images to a standardized brain atlas or to the participant's MRI for anatomical localization.
-
Define regions of interest (ROIs), such as the superior frontal cortex, parietal cortex, and temporal cortex.
-
Quantify the mean tracer uptake in each ROI.
-
Normalize the regional counts to a reference region with relatively preserved blood flow in Alzheimer's disease, such as the cerebellum or whole brain, to obtain rCBF ratios.
-
Compare the rCBF ratios between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA).
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for measuring this compound's effects on rCBF.
Caption: Experimental Workflow for SPECT Measurement.
References
- 1. CV Physiology | Adrenergic and Cholinergic Receptors in Blood Vessels [cvphysiology.com]
- 2. nucleanord.fr [nucleanord.fr]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of a single dose of the acetylcholinesterase inhibitor this compound on recognition memory and regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acetylcholine releaser linopirdine increases parietal regional cerebral blood flow in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebral Pharmacodynamics of Physostigmine in Alzheimer's Disease Investigated Using Single-Photon Computerised Tomography | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 8. Nuclear Medicine Cerebral Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Velnacrine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Velnacrine and its derivatives. This compound, a hydroxylated analog of tacrine, is a reversible cholinesterase inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. The following protocols and data are intended to serve as a guide for researchers engaged in the discovery and development of novel cholinesterase inhibitors.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological features of Alzheimer's is a deficit in cholinergic neurotransmission. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit. This compound and its derivatives are part of a class of compounds known as 9-amino-1,2,3,4-tetrahydroacridines, which have been extensively studied as AChE inhibitors.[1]
Signaling Pathway of Cholinergic Neurotransmission and Inhibition by this compound Derivatives
The therapeutic effect of this compound derivatives is primarily achieved through the potentiation of cholinergic signaling at the synapse. The following diagram illustrates the key events in cholinergic neurotransmission and the mechanism of action of this compound derivatives.
Caption: Cholinergic Synapse and this compound Inhibition.
Experimental Workflow for Synthesis and Evaluation
A typical workflow for the synthesis and evaluation of novel this compound derivatives involves several key stages, from initial chemical synthesis to biological activity assessment.
Caption: Experimental Workflow for this compound Derivatives.
Quantitative Data Summary
The following tables summarize the in vitro acetylcholinesterase (AChE) inhibitory activities of this compound and a selection of its derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: AChE Inhibitory Activity of this compound and Key Derivatives
| Compound | R¹ | R² | R³ | AChE IC50 (µM) | Reference |
| This compound (HP-029) | H | H | H | 0.13 | [1] |
| HP-128 | H | H | Benzyl | 0.02 | [1] |
| 6-Chloro Derivative | Cl | H | H | 0.0045 | [2] |
| 7-Chloro Derivative | H | Cl | H | 0.25 | [2] |
| 6-Bromo Derivative | Br | H | H | 0.066 | [2] |
Structure of 9-amino-1,2,3,4-tetrahydroacridin-1-ol nucleus with substitution positions R¹, R², and R³ on the acridine ring.
Experimental Protocols
Protocol 1: General Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Derivatives
This protocol is adapted from the method described by Shutske et al. (1989) for the synthesis of this compound and its analogs.[1]
Step 1: Synthesis of 3,4-Dihydro-1(2H)-acridinone
-
A mixture of an appropriately substituted anthranilic acid (1 equivalent) and cyclohexanone (1.1 equivalents) is heated at 140-160 °C for 2-4 hours.
-
The reaction mixture is cooled, and the resulting solid is triturated with a suitable solvent (e.g., ethanol or ether) to afford the crude product.
-
Recrystallization from an appropriate solvent yields the purified 3,4-dihydro-1(2H)-acridinone.
Step 2: Chlorination to 9-Chloro-1,2,3,4-tetrahydroacridine
-
The 3,4-dihydro-1(2H)-acridinone (1 equivalent) is refluxed in an excess of phosphoryl chloride (POCl₃) for 2-3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the 9-chloro-1,2,3,4-tetrahydroacridine derivative.
Step 3: Amination to 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Derivatives
-
The 9-chloro-1,2,3,4-tetrahydroacridine derivative (1 equivalent) is heated with a large excess of the desired amine (e.g., ammonia for this compound, or benzylamine for HP-128) in a sealed tube or a pressure vessel at 180-200 °C for 12-24 hours.
-
After cooling, the reaction mixture is partitioned between a suitable organic solvent (e.g., chloroform or ethyl acetate) and an aqueous basic solution.
-
The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final 9-amino-1,2,3,4-tetrahydroacridin-1-ol derivative.
Step 4: Salt Formation (e.g., Maleate Salt)
-
The purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
-
A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with the solvent, and dried to afford the maleate salt.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and the inhibitory potential of compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution (1.5 mM)
-
20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the buffer/solvent.
-
-
Add 20 µL of AChE solution (0.22 U/mL) to each well and incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution (15 mM) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The synthesis and evaluation of this compound derivatives continue to be an important area of research in the quest for more effective and safer treatments for Alzheimer's disease. The protocols and data presented here provide a framework for the rational design, synthesis, and biological characterization of novel cholinesterase inhibitors. Further exploration of the structure-activity relationships of these compounds may lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.
References
- 1. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Velnacrine precipitation in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Velnacrine in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 1-hydroxytacrine, is a reversible cholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This compound is a metabolite of tacrine and has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2]
Q2: Why is my this compound solution precipitating?
A2: this compound, particularly in its maleate salt form, has limited aqueous solubility. Precipitation can be triggered by several factors, including:
-
Concentration: Exceeding the solubility limit of this compound in your aqueous buffer will lead to precipitation.
-
pH: The solubility of this compound is pH-dependent. As an amine-containing compound, its solubility is generally higher in acidic conditions where it can form more soluble salts.
-
Temperature: Changes in temperature can affect solubility. For many compounds, solubility increases with temperature, so a solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.
-
Buffer Composition: The presence of certain salts or other components in your buffer system can interact with this compound and reduce its solubility.
-
Solvent Exchange: If you are diluting a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, improper mixing or too rapid a dilution can cause localized high concentrations that exceed the solubility limit, leading to precipitation.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of this compound maleate in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a reported solubility of up to 100 mg/mL. When preparing for in vivo studies, co-solvents such as PEG300 and Tween 80 are often used to improve solubility and stability in aqueous formulations.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for short periods, but it is always best to prepare fresh solutions for experiments. Aqueous solutions of related compounds like tacrine are not recommended for storage for more than one day.[3] To minimize degradation and potential precipitation, protect solutions from light and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your experiments.
Problem: Precipitate observed in this compound solution.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
Table 1: Solubility of Tacrine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| PBS (pH 7.2) | ~16 | ~68.2 |
| DMSO | ~50 | ~213.1 |
| Ethanol | ~20 | ~85.2 |
| Dimethyl formamide | ~33 | ~140.6 |
Data sourced from Cayman Chemical product information sheet.[3][4]
Note: The addition of a hydroxyl group in this compound may slightly increase its polarity and potentially its aqueous solubility compared to tacrine, but it is still expected to have limited solubility in neutral aqueous buffers. The solubility of amine-containing compounds like tacrine and this compound is pH-dependent, with higher solubility at lower pH.[5]
Experimental Protocols
Protocol: Preparation of a this compound Maleate Stock Solution and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound maleate in DMSO and its subsequent dilution to a final working concentration in a cell culture medium.
Materials:
-
This compound maleate (MW: 330.34 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound maleate powder to equilibrate to room temperature before opening. b. Weigh out 3.30 mg of this compound maleate and transfer it to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) and sonication may be used to aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm the desired volume of cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C). b. While vortexing the medium/buffer, add the required volume of the 10 mM this compound stock solution dropwise. For a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. c. Continue to vortex for a few seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. e. Use the freshly prepared working solution immediately in your experiment.
Caption: Experimental workflow for this compound solution preparation.
Signaling Pathway
This compound enhances cholinergic signaling by inhibiting acetylcholinesterase (AChE). The increased levels of acetylcholine (ACh) in the synapse lead to the activation of postsynaptic muscarinic and nicotinic acetylcholine receptors. Activation of these receptors can trigger various downstream signaling cascades, including the PI3K/AKT pathway, which is known to be involved in cell survival and proliferation.
Caption: this compound's effect on the cholinergic signaling pathway.
References
Understanding the mechanism of Velnacrine hepatotoxicity
This guide provides researchers, scientists, and drug development professionals with detailed information, experimental protocols, and troubleshooting advice for studying the mechanisms of Velnacrine-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound hepatotoxicity?
A1: The leading hypothesis for this compound hepatotoxicity is its metabolic bioactivation into reactive metabolites.[1][2] this compound, itself a metabolite of Tacrine, is likely further processed by hepatic enzymes, such as the cytochrome P450 (CYP) system.[3][4] This process can generate chemically reactive intermediates that are not easily detoxified.[1] These reactive species can then covalently bind to cellular macromolecules like proteins, leading to the formation of neoantigens.[2][5] This can trigger an immune-mediated response or directly cause cellular stress, mitochondrial dysfunction, and ultimately, hepatocyte death.[2][5] This type of toxicity is often categorized as an idiosyncratic drug reaction.[1][6]
Q2: Which experimental models are appropriate for studying this compound's liver toxicity?
A2: Several in vitro models have been successfully used to evaluate this compound's cytotoxic potential.[3] The choice of model is critical, as metabolic competency varies significantly between cell types.[3] Commonly used models include:
-
Primary Hepatocytes (Human, Rat, Dog): These are considered a gold standard due to their high metabolic activity but can be challenging to culture.[7]
-
Human Hepatoma Cell Lines (e.g., HepG2): These are widely used due to their availability and ease of handling, though their metabolic enzyme expression can be lower than primary cells.[3][7]
-
Rat Hepatoma Cell Lines (e.g., H4): Studies have shown these cells to be highly sensitive to this compound.[3]
Q3: How does the cytotoxicity of this compound compare to its metabolites?
A3: In studies using HepG2 cells, the parent compound Tacrine (THA) was found to be more cytotoxic than its monohydroxy metabolites, including this compound.[3] The dihydroxy metabolites of this compound were the least cytotoxic, suggesting that the initial hydroxylation might be a detoxification step, while subsequent metabolism could be responsible for generating more toxic reactive species.[3]
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Cytotoxicity Assessment using Neutral Red Uptake Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound and its analogues.[3] The Neutral Red assay measures the accumulation of the supravital dye in the lysosomes of viable cells.
Methodology:
-
Cell Plating: Plate hepatocytes (e.g., HepG2) in 96-well microtiter plates at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plates for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium.
-
Remove the treatment medium from the wells and add 100 µL of the Neutral Red solution.
-
Incubate for 3 hours to allow for dye uptake by viable cells.
-
-
Dye Extraction:
-
Remove the Neutral Red solution and wash the cells gently with PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plate for 10 minutes on a microplate shaker to extract the dye.
-
-
Data Acquisition: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the LC50 value (the concentration that causes 50% cell death).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell plating; Edge effects in the 96-well plate; Pipetting errors. | Ensure a single-cell suspension before plating; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes. |
| Low signal or low absorbance values | Insufficient cell number; Low cell viability before treatment; Incomplete dye extraction. | Optimize initial cell seeding density; Check cell health via microscopy before starting the experiment; Ensure complete solubilization of the dye by increasing shaking time. |
| LC50 value is unexpectedly high/low | Incorrect compound concentration; Cell line has low/high metabolic activity; Compound instability in medium. | Verify stock solution concentration and dilution calculations; Use a cell line with known metabolic competency (e.g., primary hepatocytes) for comparison[3]; Check the stability of this compound under your specific culture conditions. |
Protocol 2: Assessing Metabolic Inhibition using Liver Microsomes
This protocol provides a general framework for investigating this compound's potential to inhibit hepatic oxidative enzymes, based on similar published studies.[4]
Methodology:
-
Microsome Preparation: Obtain or prepare liver microsomes (e.g., from rat liver). Determine the total protein concentration using a standard assay (e.g., BCA).
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the formation of the probe substrate's metabolites using a validated analytical method, such as HPLC or LC-MS/MS.[4]
-
Data Interpretation: Compare the rate of metabolite formation in the presence of this compound to the vehicle control to determine the extent of inhibition.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
This table summarizes the 50% lethal concentration (LC50) values after a 24-hour exposure in various cell lines. Data is derived from studies assessing cytotoxicity via the Neutral Red Uptake Assay.[3]
| Compound | Cell Line | LC50 (µg/mL) |
| Tacrine (THA) | HepG2 | 54 |
| Monohydroxy Metabolites of THA | HepG2 | 84 - 190 |
| Dihydroxy this compound Metabolites | HepG2 | 251 - 434 |
Data indicates that parent compounds were more cytotoxic than their hydroxylated metabolites in this specific assay.[3]
Table 2: Clinical Incidence of Hepatotoxicity
This table shows the percentage of patients who discontinued treatment due to elevated liver transaminases in clinical trials.
| Treatment Group | Duration | Patients with Abnormal Liver Function Tests Leading to Discontinuation | Reference |
| This compound (150 mg/day) | 24 weeks | 30% | [8] |
| This compound (225 mg/day) | 24 weeks | 24% | [8] |
| Placebo | 24 weeks | 3% | [8] |
| This compound (all doses) | 6 weeks | 29.4% (45/153) | [9] |
| Placebo | 6 weeks | 18.6% (29/156) | [9] |
Elevated liver transaminases were the most common side effect leading to treatment cessation in clinical studies.[10]
Visualizations
Caption: Proposed metabolic pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for the Neutral Red Uptake cytotoxicity assay.
References
- 1. In-depth understanding of the structure-based reactive metabolite formation of organic functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of idiosyncratic drug reactions: reactive metabolite formation, protein binding and the regulation of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the mixed function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive metabolites and their role in drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Off-Target Effects: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Velnacrine in experimental settings. This compound, a potent cholinesterase inhibitor, has shown promise in historical studies for Alzheimer's disease but was ultimately not approved due to safety concerns, primarily hepatotoxicity. Understanding and mitigating its off-target effects is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased acetylcholine levels.[1] Its most significant off-target effect is dose-dependent hepatotoxicity, characterized by elevated liver transaminases.[1][2][3] Other notable off-target or adverse effects include cholinergic side effects such as diarrhea and nausea, as well as skin rash and neutropenia.[1][2]
Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?
A2: The leading hypothesis for this compound's hepatotoxicity is the formation of reactive electrophilic metabolites through metabolism by cytochrome P450 (CYP) enzymes in the liver. These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and ultimately, hepatocyte necrosis. While the exact structures of this compound's reactive metabolites are not definitively characterized, the mechanism is thought to be similar to that of its parent compound, tacrine, which is known to be metabolized by CYP1A2 and CYP3A4 to form toxic quinone-methide species.[4]
Q3: How can I distinguish between on-target cholinergic effects and other off-target toxicities in my experiments?
A3: To differentiate between on-target and off-target effects, researchers can employ several strategies. Co-administration of a peripherally restricted cholinergic antagonist (e.g., glycopyrrolate) can help mitigate the peripheral cholinergic effects without affecting the central nervous system activity of this compound. Additionally, conducting experiments in cell lines that do not express cholinergic receptors can help isolate non-cholinergic off-target effects. Comparing the toxicological profile of this compound to other cholinesterase inhibitors with different chemical scaffolds can also provide insights into whether the observed toxicity is a class effect or specific to this compound's structure.
Q4: Are there known off-target binding interactions for this compound beyond cholinesterases?
A4: While comprehensive public screening data for this compound against a broad panel of receptors and kinases is limited, its parent compound, tacrine, has been reported to interact with other targets. It is plausible that this compound shares some of this polypharmacology. To definitively characterize this compound's off-target profile, it is recommended to perform a broad in vitro safety pharmacology screen.
Troubleshooting Experimental Issues
Issue 1: Unexpected Cell Death or Poor Viability in In Vitro Assays
Possible Cause: this compound-induced hepatotoxicity through reactive metabolite formation.
Troubleshooting Steps:
-
Confirm Hepatotoxicity: Utilize a relevant in vitro liver model, such as 3D liver spheroids from primary human hepatocytes or HepaRG cells, which are more metabolically active and predictive of in vivo toxicity than 2D cultures.
-
Assess Mitochondrial Dysfunction: Measure changes in mitochondrial membrane potential and cellular ATP levels, as mitochondrial injury is a common mechanism of drug-induced liver injury.
-
Detect Reactive Oxygen Species (ROS): Quantify the generation of ROS, a common consequence of cellular stress induced by toxic metabolites.
-
Inhibit CYP450 Enzymes: Co-incubate this compound with known inhibitors of CYP1A2 (e.g., furafylline) and CYP3A4 (e.g., ketoconazole) to see if this mitigates the observed cytotoxicity. A reduction in toxicity would support the role of these enzymes in forming toxic metabolites.
Issue 2: Inconsistent or Unexplained Results in Animal Studies
Possible Cause: Uncontrolled cholinergic side effects affecting animal well-being and physiology.
Troubleshooting Steps:
-
Monitor for Cholinergic Signs: Closely observe animals for signs of cholinergic overstimulation, such as salivation, lacrimation, urination, defecation, and gastrointestinal distress (diarrhea).
-
Quantify Cholinergic Effects: Implement specific assays to measure the severity of cholinergic side effects (see detailed protocols below).
-
Administer a Peripheral Cholinergic Antagonist: As mentioned in the FAQs, co-administration of a peripherally acting antagonist can help normalize physiological functions without interfering with central nervous system investigations.
-
Refine Dosing Regimen: Consider alternative dosing strategies, such as dose fractionation or the use of a different vehicle, to minimize peaks in plasma concentration that may exacerbate side effects.
Data Presentation
Table 1: this compound's In Vitro and In Vivo Effects
| Parameter | Species/System | Value/Effect | Reference |
| Acetylcholinesterase (AChE) Inhibition | Human | Potent Inhibitor (Specific IC50 not publicly available) | [1] |
| Butyrylcholinesterase (BuChE) Inhibition | Human | Potent Inhibitor (Specific IC50 not publicly available) | |
| Cytotoxicity (LC50) | Human Hepatoma (HepG2) cells | Less cytotoxic than Tacrine (LC50 > 84 µg/mL) | [2] |
| Hepatotoxicity (Elevated Transaminases) | Human (Clinical Trials) | Observed in ~24-30% of patients at therapeutic doses | [5] |
| Most Common Adverse Effect | Human (Clinical Trials) | Diarrhea | [5] |
| Plasma Protein Binding | Human | ~52-55% | [1] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Hepatotoxicity in 3D Liver Spheroids
Objective: To quantify the dose-dependent hepatotoxicity of this compound and investigate the role of CYP450 metabolism.
Methodology:
-
Spheroid Formation:
-
Culture primary human hepatocytes or HepaRG cells in ultra-low attachment round-bottom 96-well plates to allow for self-assembly into spheroids over 3-5 days.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in culture medium.
-
For CYP inhibition experiments, pre-incubate a parallel set of spheroids with a CYP1A2 inhibitor (e.g., 10 µM furafylline) and a CYP3A4 inhibitor (e.g., 1 µM ketoconazole) for 1 hour before adding this compound.
-
Replace the medium in the spheroid plates with the this compound-containing medium (with or without CYP inhibitors).
-
-
Endpoint Analysis (after 24-72 hours):
-
Cell Viability: Measure intracellular ATP content using a commercial luminescent assay kit.
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium using a colorimetric assay.
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent probe like TMRE (tetramethylrhodamine, ethyl ester).
-
ROS Production: Measure intracellular ROS levels using a fluorescent probe such as CellROX Green.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound-induced cytotoxicity.
-
Compare the IC50 values in the presence and absence of CYP inhibitors to determine the contribution of these enzymes to the observed toxicity.
-
Protocol 2: Quantifying Cholinergic Side Effects in a Rodent Model
Objective: To measure the impact of this compound on salivation and gastrointestinal motility in mice or rats.
Methodology:
A. Sialometry (Saliva Production):
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine).
-
Saliva Collection:
-
Place pre-weighed cotton balls in the animal's mouth for a defined period (e.g., 5 minutes).
-
Alternatively, for stimulated saliva flow, administer a cholinergic agonist like pilocarpine (1 mg/kg, i.p.) and collect saliva using a micropipette from the oral cavity.
-
-
Quantification:
-
Weigh the cotton balls immediately after removal to determine the amount of saliva absorbed.
-
Express the results as mg of saliva per minute.
-
B. Gastrointestinal Motility (Charcoal Meal Assay):
-
Animal Preparation: Fast the animals overnight with free access to water.
-
This compound Administration: Administer this compound orally or via the desired route.
-
Charcoal Meal Administration: After a set time post-Velnacrine administration (e.g., 30 minutes), administer a non-absorbable charcoal meal (e.g., 5% activated charcoal in 10% gum arabic) orally.
-
Endpoint Measurement:
-
After a defined period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Proposed metabolic and signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry [ouci.dntb.gov.ua]
- 4. Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study [frontiersin.org]
Velnacrine Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving Velnacrine, a cholinesterase inhibitor. The resources below include frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate accurate dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible cholinesterase inhibitor. It functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is the basis for its investigation in the context of Alzheimer's disease, where there is a deficit in cholinergic function.[1][3]
Q2: What are the expected IC50 values for this compound?
A2: Specific in vitro IC50 values for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not consistently reported in publicly available literature. As a derivative of tacrine, its inhibitory potency is expected to be in a similar range. For accurate dose-response analysis, it is crucial to determine the IC50 values experimentally under your specific assay conditions. The provided experimental protocol outlines a standard method for this determination.
Q3: What were the typical dosages of this compound used in clinical trials?
A3: In clinical studies for Alzheimer's disease, this compound was administered in a range of oral dosages, typically from 10 mg to 225 mg per day.[4][5][6] Some studies used dosages of 150 mg/day and 225 mg/day for longer-term evaluation.[5] It is important to note that these are clinical dosages and not direct concentrations for in vitro experiments.
Q4: What are the known side effects of this compound observed in clinical trials?
A4: The most significant side effect reported in clinical trials was an asymptomatic elevation in liver transaminase levels.[4][6] Other adverse events included cholinergic side effects such as diarrhea and nausea.[7] Due to these safety concerns, this compound did not receive FDA approval.[4]
Data Presentation
For robust dose-response analysis, it is essential to present quantitative data in a clear and organized manner. Below are example tables illustrating how to summarize experimentally determined IC50 values for this compound.
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound against Cholinesterases
| Enzyme | Source | Substrate | IC50 (nM) [Hypothetical] |
| Acetylcholinesterase (AChE) | Human Recombinant | Acetylthiocholine | 50 |
| Butyrylcholinesterase (BChE) | Human Serum | Butyrylthiocholine | 150 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally.
Table 2: Clinical Trial Dosage Summary for this compound
| Study Phase | Daily Dosage Range | Key Observations | Reference |
| Dose-Ranging | 30 mg - 225 mg | Identification of responsive patients. | [4][6] |
| Long-Term Efficacy | 150 mg, 225 mg | Modest cognitive benefits observed. | [5] |
Experimental Protocols
A widely accepted method for determining the dose-response curve of cholinesterase inhibitors like this compound is the Ellman's assay.
Protocol: Determination of this compound IC50 using Ellman's Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of this compound dilutions in phosphate buffer from the stock solution.
-
Prepare the enzyme solution to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution (ATC or BTC).
-
Prepare the DTNB solution in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of enzyme solution.
-
Inhibitor Wells: 160 µL of each this compound dilution + 20 µL of enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate solution (ATC or BTC) to all wells except the blank.
-
Simultaneously, add 20 µL of DTNB solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for a defined period (e.g., 10-20 minutes). The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High background absorbance in the blank wells.
-
Possible Cause: Spontaneous hydrolysis of the substrate or instability of DTNB.
-
Troubleshooting Steps:
-
Prepare fresh DTNB solution: DTNB can degrade over time, especially when exposed to light. Prepare a fresh solution for each experiment.
-
Check buffer pH: Ensure the pH of the phosphate buffer is accurately adjusted to 8.0.
-
Substrate purity: Use a high-purity grade of acetylthiocholine or butyrylthiocholine.
-
Run a substrate-only control: To check for spontaneous hydrolysis, incubate the substrate and DTNB in the buffer without the enzyme and measure the absorbance over time.
-
Issue 2: Non-linear reaction rate in the control wells.
-
Possible Cause: Substrate depletion or enzyme instability.
-
Troubleshooting Steps:
-
Optimize enzyme concentration: Perform a preliminary experiment with varying enzyme concentrations to find a concentration that results in a linear reaction rate for the duration of the assay.
-
Reduce incubation time: If the reaction proceeds too quickly, reduce the measurement time to focus on the initial linear phase.
-
Check substrate concentration: Ensure the substrate concentration is not limiting. It should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme.
-
Issue 3: Inconsistent results between replicate wells.
-
Possible Cause: Pipetting errors, improper mixing, or temperature fluctuations.
-
Troubleshooting Steps:
-
Use calibrated pipettes: Ensure all pipettes are properly calibrated.
-
Thorough mixing: Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles. A multi-channel pipette can improve consistency.
-
Maintain stable temperature: Use a temperature-controlled microplate reader or incubator to ensure a consistent temperature throughout the experiment.
-
Issue 4: this compound appears to have low solubility in the assay buffer.
-
Possible Cause: The hydrophobicity of this compound.
-
Troubleshooting Steps:
-
Use a co-solvent: Prepare the initial stock solution of this compound in a small amount of an organic solvent like DMSO. Ensure the final concentration of the solvent in the assay wells is low (typically <1%) and does not affect enzyme activity.
-
Run a solvent control: Include a control well with the highest concentration of the solvent used to ensure it does not inhibit the enzyme.
-
Sonication: Briefly sonicate the this compound stock solution to aid in dissolution.
-
Visualizations
Caption: this compound's mechanism of action in the cholinergic synapse.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects of long acting cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Animal Studies: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine in animal studies. The information is designed to help manage and mitigate potential side effects observed during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is to increase the levels of acetylcholine, a neurotransmitter, in the brain by preventing its breakdown by the enzyme acetylcholinesterase.[1][2][3] This modulation of cholinergic signaling is the basis for its investigation in neurological conditions.[1][2]
Q2: What are the most common side effects observed with this compound and other acetylcholinesterase inhibitors in animal studies?
A2: The most common side effects are related to cholinergic system overstimulation and potential hepatotoxicity.[4][5] Cholinergic effects can manifest as salivation, lacrimation, urination, diarrhea (SLUD), muscle tremors, and respiratory distress.[6][7] Hepatotoxicity is typically observed as an elevation in liver enzymes.[4]
Q3: Are there species-specific differences in sensitivity to this compound's cytotoxic effects?
A3: In vitro studies have shown species-specific differences in hepatocyte sensitivity to this compound. For instance, rat hepatoma cells (H4) were found to be the most sensitive, followed by primary rat hepatocytes and a human hepatoma cell line (HepG2). Dog hepatocytes were the least sensitive in this particular study.[8]
Q4: What is the known lethal dose (LD50) of this compound in common laboratory animals?
Troubleshooting Guides
Managing Cholinergic Side Effects
Issue: Animals are exhibiting signs of cholinergic crisis (e.g., excessive salivation, lacrimation, urination, diarrhea, muscle fasciculations, respiratory distress).[6][10]
Possible Cause: Overdose or individual animal sensitivity to this compound, leading to excessive accumulation of acetylcholine.[7]
Troubleshooting Steps:
-
Immediate Cessation of Dosing: Stop administration of this compound immediately.
-
Veterinary Consultation: Seek immediate veterinary assistance.
-
Supportive Care: Provide supportive care as directed by the veterinarian. This may include:
-
Maintaining a clear airway and providing respiratory support if needed.[11]
-
Administering fluids to prevent dehydration from diarrhea and vomiting.
-
-
Anticholinergic Agents: Under veterinary guidance, administration of an anticholinergic agent like atropine may be considered to counteract the muscarinic effects.[7][11]
-
Dose Adjustment: If the animal recovers, re-evaluate the dosing regimen. A dose reduction or adjustment in the frequency of administration may be necessary for future experiments.
Investigating and Managing Potential Hepatotoxicity
Issue: Routine blood analysis reveals elevated liver enzymes (e.g., ALT, AST) in animals treated with this compound.
Possible Cause: Drug-induced liver injury (DILI). This compound, similar to its parent compound Tacrine, has been associated with hepatotoxicity.[4][12][13][14]
Troubleshooting Steps:
-
Confirm Findings: Repeat the blood analysis to confirm the elevated enzyme levels.
-
Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent by analyzing data from different dose groups.
-
Histopathological Examination: Conduct histopathological analysis of liver tissue from affected animals to assess the nature and extent of liver damage.[15]
-
Withdrawal and Re-challenge (with caution): Under ethical guidelines and veterinary supervision, consider a drug withdrawal period to see if enzyme levels return to baseline. A re-challenge at a lower dose may help establish causality, but should be approached with extreme caution.
-
Investigate Mechanism: Consider further studies to investigate the mechanism of hepatotoxicity, such as assessing for oxidative stress markers.[16]
Addressing Neurobehavioral Abnormalities
Issue: Animals display unexpected behavioral changes, such as tremors, ataxia, or changes in motor activity.[17]
Possible Cause: Central nervous system effects of cholinergic overstimulation or direct neurotoxicity.
Troubleshooting Steps:
-
Systematic Behavioral Assessment: Implement a standardized neurobehavioral assessment protocol to systematically observe and quantify the behavioral changes.[18][19][20][21][22]
-
Dose-Response Relationship: Analyze the incidence and severity of neurobehavioral effects across different dose groups.
-
Control for Confounding Factors: Ensure that the observed effects are not due to other experimental variables, such as stress from handling or environmental conditions.
-
Neuropathological Evaluation: In terminal studies, perform a neuropathological examination of the brain to look for any structural changes that could correlate with the behavioral abnormalities.
-
Consider Anticholinergic Intervention: If the effects are determined to be due to cholinergic overstimulation, a trial with an anticholinergic agent (under veterinary guidance) might help to confirm the mechanism.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Hepatocytes
| Cell Type | Species | LC50 (µg/mL) |
| H4 (Hepatoma) | Rat | Most Sensitive |
| Primary Hepatocytes | Rat | Intermediate Sensitivity |
| HepG2 (Hepatoma) | Human | Intermediate Sensitivity |
| Primary Hepatocytes | Dog | Least Sensitive |
Data summarized from in vitro studies.[8] LC50 values indicate the concentration at which 50% of the cells are killed. "Most Sensitive" and "Least Sensitive" are relative terms from the cited study.
Experimental Protocols
Protocol 1: Assessment of Cholinergic Side Effects
-
Animal Model: Select appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs).
-
Dosing: Administer this compound at various dose levels, including a vehicle control group.
-
Observation:
-
Perform regular clinical observations, at minimum once daily, and more frequently around the time of expected peak drug concentration.
-
Use a standardized scoring system to record the presence and severity of cholinergic signs (salivation, lacrimation, urination, diarrhea, tremors, etc.).[6]
-
-
Data Analysis: Analyze the incidence and severity of cholinergic signs in a dose-dependent manner.
Protocol 2: Evaluation of Hepatotoxicity
-
Animal Model: Utilize a relevant animal species (e.g., rats, dogs).
-
Dosing: Administer this compound daily for a subchronic period (e.g., 28 or 90 days), including a control group.[23]
-
Blood Sampling: Collect blood samples at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).
-
Biochemical Analysis: Analyze serum for key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[15]
-
Histopathology: At the end of the study, collect liver tissues for histopathological examination.
-
Data Analysis: Compare the levels of liver enzymes between the treated and control groups. Correlate biochemical findings with histopathological observations.
Protocol 3: Neurobehavioral Assessment
-
Animal Model: Rodents (rats or mice) are commonly used for neurobehavioral testing.
-
Dosing: Administer this compound across a range of doses.
-
Functional Observational Battery (FOB): Conduct a series of standardized observational tests to assess various neurological functions, including:[18][19][20][21][22]
-
Home cage observations: Posture, activity level.
-
Open field assessment: Gait, arousal, stereotypy.
-
Sensorimotor tests: Grip strength, landing foot splay.
-
Reflex tests: Pinna reflex, righting reflex.
-
-
Motor Activity: Use automated activity chambers to quantify locomotor activity over a set period.
-
Data Analysis: Analyze the data for any significant, dose-related changes in neurobehavioral parameters compared to the control group.
Visualizations
References
- 1. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side effects of long acting cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamate Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 11. Mechanical ventilation in a dog with acetylcholinesterase inhibitor toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 15. Acute and subchronic oral toxicity studies in rats of a hydrolyzed chicken sternal cartilage preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tacrine is implicated in oxidative stress in the laboratory guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicology | MuriGenics [murigenics.com]
- 18. An optimised methodology for the neurobehavioural assessment in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 22. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
Velnacrine vs. Tacrine: A Comparative Analysis of Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of velnacrine and tacrine, two centrally-acting cholinesterase inhibitors that have been investigated for the symptomatic treatment of Alzheimer's disease. While both compounds aim to increase acetylcholine levels in the brain by inhibiting the acetylcholinesterase (AChE) enzyme, key differences in their chemical structure, metabolic profile, and clinical performance exist. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Tacrine was the first cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease, but its use has been limited by significant hepatotoxicity. This compound, the 1-hydroxy metabolite of tacrine, was also developed with the hope of offering an improved safety profile. This guide delves into a comparison of their acetylcholinesterase inhibition, supported by available data, and outlines the experimental protocols used to evaluate these compounds. A key finding is the significant concern of liver toxicity associated with both molecules.
Comparative Analysis of Acetylcholinesterase Inhibition
Table 1: Comparison of Tacrine and this compound Properties
| Feature | Tacrine | This compound |
| Chemical Structure | 9-amino-1,2,3,4-tetrahydroacridine | 1-hydroxy-9-amino-1,2,3,4-tetrahydroacridine |
| Mechanism of Action | Reversible, non-competitive inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Presumed to be a reversible inhibitor of Acetylcholinesterase (AChE) |
| Reported AChE IC50 | 31 nM (from snake venom AChE)[2], 125 nM (from rat brain AChE)[3] | Specific in vitro IC50 values for AChE inhibition are not consistently reported in publicly available literature. |
| Clinical Use | Previously approved for mild to moderate Alzheimer's disease, but largely withdrawn due to hepatotoxicity.[4] | Investigated in clinical trials for Alzheimer's disease but was not approved, also due to concerns about liver toxicity.[5] |
| Hepatotoxicity | High incidence of elevated liver transaminases.[4] | Also associated with a significant risk of hepatotoxicity.[6] |
It is important to note that the IC50 values for tacrine can vary depending on the source of the acetylcholinesterase enzyme and the specific experimental conditions.
Experimental Protocols
The most common method for determining the in vitro acetylcholinesterase inhibitory activity of compounds like tacrine and this compound is the Ellman's method.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (Tacrine, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Solution of the test compound at various concentrations (or solvent for the control)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution to each well, followed by the ATCI substrate solution to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals for a specific duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, using a suitable software for sigmoidal dose-response curve fitting.
-
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Inhibition Pathway
The following diagram illustrates the basic mechanism of action for acetylcholinesterase inhibitors like tacrine and this compound.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the acetylcholinesterase inhibitory activity of two compounds.
Caption: Workflow for Comparing AChE Inhibitors.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors tacrine, donepezil and NXX-066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of Velnacrine and tacrine in hepatocytes
A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of Velnacrine and its predecessor, Tacrine, in hepatocytes. This guide provides a detailed comparison of their in vitro toxicity, supported by experimental data, methodologies, and visual representations of the underlying molecular pathways.
This compound, a hydroxylated metabolite of tacrine, was developed as a second-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, with the aim of improving upon the therapeutic profile of tacrine. However, like tacrine, clinical trials with this compound were hindered by instances of hepatotoxicity.[1][2] Understanding the comparative cytotoxicity of these two compounds is crucial for the development of safer neurotherapeutics. This guide provides a detailed analysis of their cytotoxic effects on hepatocytes, the primary site of their metabolism and toxicity.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of tacrine and its monohydroxy metabolites, including this compound, in the human hepatoma cell line, HepG2. The data is presented as LC50 values, which represent the concentration of a compound that is lethal to 50% of the cells in a given experiment.
| Compound | Cell Line | Assay Duration | LC50 (µg/mL) | Reference |
| Tacrine (THA) | HepG2 | 24 hours | 54 | [1] |
| Monohydroxy Metabolites (incl. This compound) | HepG2 | 24 hours | 84 - 190 | [1] |
| Dihydroxy this compound Metabolites | HepG2 | 24 hours | 251 - 434 | [1] |
The data indicates that tacrine is more cytotoxic to HepG2 cells than its monohydroxy metabolites, including this compound.[1] The dihydroxy metabolites of this compound were found to be the least cytotoxic.[1] A similar relative order of cytotoxicity was observed in primary rat hepatocytes.[1]
Experimental Protocols
The assessment of cytotoxicity for this compound and tacrine in hepatocytes typically involves in vitro assays that measure cell viability and membrane integrity. The most common methods cited in the literature are the Neutral Red Uptake Assay and the Lactate Dehydrogenase (LDH) release assay.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[3][4][5]
Protocol:
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound or tacrine for a specified period (e.g., 24 hours). Include vehicle controls.
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.
-
Dye Extraction: Wash the cells to remove unincorporated dye. Then, add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm. The amount of absorbed dye is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[6][7]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the Neutral Red Uptake Assay to seed and treat the cells with this compound or tacrine.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
Enzymatic Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce INT to a colored formazan product.
-
Quantification: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and tacrine in hepatocytes using the Neutral Red and LDH assays.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and Tacrine.
Signaling Pathways in Hepatotoxicity
The hepatotoxicity of both tacrine and this compound is believed to be mediated by their metabolic activation into reactive species.
Tacrine undergoes extensive metabolism by the cytochrome P450 (CYP450) system in the liver.[8] This process can lead to the formation of reactive metabolites that induce oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[9][10] One proposed mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components, including mitochondria and lysosomes.[10] This damage can lead to the release of pro-apoptotic factors like cytochrome c from mitochondria and cathepsins from lysosomes, triggering a caspase cascade that executes cell death.[10]
While the specific signaling pathways for this compound-induced hepatotoxicity are less defined, its structural similarity to tacrine and its nature as a metabolite suggest that its toxicity is also linked to the formation of reactive metabolites.[1]
The following diagram illustrates the proposed signaling pathway for tacrine-induced hepatotoxicity.
Caption: Proposed signaling pathway for Tacrine-induced hepatotoxicity.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protective Effects of Red Ginseng Against Tacrine-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparison of Velnacrine and Rivastigmine for Cholinesterase Inhibition
For researchers and professionals in drug development, understanding the nuanced in vitro characteristics of cholinesterase inhibitors is paramount for the rational design of novel therapeutics for neurodegenerative diseases. This guide provides a comparative analysis of Velnacrine and Rivastigmine, focusing on their in vitro performance based on available experimental data.
Introduction
This compound, a hydroxylated derivative of tacrine, and Rivastigmine, a carbamate inhibitor, are both known to inhibit cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] An increase in acetylcholine levels in the brain is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While Rivastigmine is a clinically approved treatment, the development of this compound was halted due to safety concerns, primarily related to liver toxicity.[2] This guide focuses on the in vitro comparison of their primary pharmacological action: the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and Rivastigmine against AChE and BChE is a critical determinant of their pharmacological profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. While extensive in vitro data for Rivastigmine is available, specific IC50 values for this compound are not as readily found in the public domain due to its discontinued development. The following table summarizes the available IC50 data for Rivastigmine.
| Compound | Target Enzyme | IC50 Value | Source Organism/Enzyme | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 nM - 5.5 µM | Rat Brain / Various | [3][4][5] |
| Butyrylcholinesterase (BChE) | 16 nM - 238 nM | Rat Brain / Various | [3][6] | |
| This compound | Acetylcholinesterase (AChE) | Data not available | - | - |
| Butyrylcholinesterase (BChE) | Data not available | - | - |
Note: The wide range of reported IC50 values for Rivastigmine can be attributed to variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time.
Mechanism of Action and Selectivity
Rivastigmine is described as a "pseudo-irreversible" inhibitor, acting on both AChE and BChE.[7] Its dual inhibitory action may offer a broader therapeutic window, as BChE also plays a role in acetylcholine hydrolysis, particularly in the advanced stages of Alzheimer's disease.
This compound, like its parent compound tacrine, is a known cholinesterase inhibitor.[1] Studies on tacrine and its derivatives suggest that they are potent inhibitors of AChE.[8][9] However, without specific in vitro data for this compound, a direct comparison of its selectivity for AChE versus BChE with that of Rivastigmine cannot be definitively made.
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the Ellman's method.[10] This spectrophotometric assay provides a reliable and straightforward means to quantify enzyme activity.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.[11] The rate of color development is proportional to the cholinesterase activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test inhibitors (this compound, Rivastigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay in 96-well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a small volume of the test inhibitor solution at various concentrations.
-
Add the cholinesterase enzyme solution to each well.
-
The plate is then incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
The absorbance is immediately measured at 412 nm in a kinetic mode for a set duration (e.g., 5 minutes) using a microplate reader.[12]
-
-
Data Analysis:
-
The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Cholinesterase Inhibition Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Cholinesterase Inhibition.
Caption: Ellman's Assay Workflow.
Conclusion
Based on the available in vitro data, Rivastigmine is a potent dual inhibitor of both AChE and BChE. Its pseudo-irreversible mechanism of action contributes to its clinical efficacy. While this compound was developed as a cholinesterase inhibitor and is structurally related to the potent inhibitor tacrine, a lack of publicly available, direct comparative in vitro data, particularly IC50 values, prevents a definitive quantitative comparison with Rivastigmine. The discontinuation of this compound's development due to safety concerns has limited the extent of its in vitro characterization in the scientific literature. For researchers in the field, the case of this compound underscores the critical importance of early and thorough safety and tolerability profiling in parallel with efficacy studies.
References
- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 4. abmole.com [abmole.com]
- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study analysis of Velnacrine clinical trial data
A comparative guide for researchers and drug development professionals on the efficacy and safety of Velnacrine in the treatment of Alzheimer's disease.
This compound, a centrally acting cholinesterase inhibitor, was investigated for the symptomatic treatment of mild to moderate Alzheimer's disease. As a derivative of tacrine, the first cholinesterase inhibitor approved for this indication, this compound was developed with the aim of providing a similar therapeutic effect with an improved safety profile.[1][2] This guide provides a comprehensive cross-study analysis of this compound clinical trial data, with comparisons to placebo and contextualized with data from other relevant Alzheimer's disease therapies.
Efficacy of this compound in Alzheimer's Disease
Clinical trials of this compound consistently demonstrated a modest but statistically significant improvement in cognitive function compared to placebo in patients with mild-to-severe Alzheimer's disease.[3][4] The primary efficacy measure in these trials was the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog), a standardized tool for assessing cognitive aspects of the disease.[5][6]
A notable double-blind, placebo-controlled study showed that patients treated with this compound scored significantly better on the ADAS-Cog than those on placebo (P < 0.001).[3] Patients receiving the highest dose of this compound demonstrated an average improvement of 4.1 points from their baseline scores.[3] Another key measure, the Physician's Clinical Global Impression of Change, also showed significant improvement in this compound-treated patients.[3]
However, it is important to note that research into this compound as a cognitive enhancer for Alzheimer's disease has not been active since 1994, and the FDA's peripheral and CNS drug advisory board unanimously voted against recommending its approval.[7]
Comparative Efficacy Data
While direct head-to-head clinical trials comparing this compound with other active treatments for Alzheimer's disease are not available, a comparison with placebo and data from trials of other cholinesterase inhibitors can provide context.
| Treatment Group | N | Primary Efficacy Measure | Mean Change from Baseline | p-value vs. Placebo | Reference |
| This compound Study 1 | |||||
| This compound (highest dose) | 153 | ADAS-Cog | -4.1 | < 0.001 | [3] |
| Placebo | 156 | ADAS-Cog | - | - | [3] |
| This compound Study 2 | |||||
| This compound (225 mg/day) | 148 | ADAS-Cog | Improvement | < 0.05 (vs. 150 mg) | [8] |
| This compound (150 mg/day) | 149 | ADAS-Cog | Improvement | - | [8] |
| Placebo | 152 | ADAS-Cog | Deterioration | - | [8] |
| Tacrine vs. Donepezil (for context) | |||||
| Tacrine (120-160 mg/day) | - | ADAS-Cog | Statistically significant improvement | - | [1] |
| Donepezil (5-10 mg/day) | - | ADAS-Cog | Statistically significant improvement | - | [1] |
Safety and Tolerability Profile
The most significant and frequently reported adverse event associated with this compound treatment was the asymptomatic elevation of liver transaminase levels.[3][4] In one major study, this was observed in 29% of patients.[3] Another study reported that treatment was discontinued due to reversible abnormal liver function tests in 30% of patients receiving 150 mg/day and 24% of those receiving 225 mg/day, compared to 3% in the placebo group.[8]
Other reported side effects were primarily cholinergic in nature and included diarrhea, nausea, and vomiting.[4]
Comparative Safety Data
| Adverse Event | This compound (150 mg/day) | This compound (225 mg/day) | Placebo | Tacrine | Donepezil | References |
| Elevated Liver Transaminases | 30% | 24% | 3% | 28% (discontinuation rate) | Not a significant issue | [1][8] |
| Diarrhea | - | - | - | - | - | [4] |
| Nausea | - | - | - | - | - | [4] |
| Vomiting | - | - | - | - | - | [4] |
| GI Complaints (discontinuation) | - | - | - | 16% | 5-13% | [1] |
Experimental Protocols
The clinical trials for this compound largely followed a double-blind, placebo-controlled, dose-ranging design.[3][4]
Key Methodologies:
-
Patient Population: Patients diagnosed with probable Alzheimer's disease, typically with mild-to-severe cognitive impairment.[3]
-
Study Design: Initial dose-ranging phase to identify responsive patients and their optimal dose, followed by a dose-replication phase where responders were randomized to receive either their best dose of this compound or a placebo.[3]
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized assessment tool that evaluates several cognitive domains, including memory, language, and praxis. The scale consists of 11 tasks, and a lower score indicates better cognitive function.[5][9]
-
Physician's Clinical Global Impression of Change (CGIC): A clinician's rating of the patient's overall change in clinical status.[3]
-
-
Safety Monitoring: Regular monitoring of liver function tests (transaminases) was a critical component of the safety protocol.[3][8]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][10] By inhibiting this enzyme, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which it was thought to improve cognitive function in Alzheimer's patients, who are known to have a deficit in this neurotransmitter system.[10]
Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels in the synapse.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a this compound clinical trial, from patient screening to the analysis of outcomes.
Caption: A typical double-blind, placebo-controlled clinical trial design for this compound.
References
- 1. clinician.com [clinician.com]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 8. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine for Cognitive Enhancement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Velnacrine, an early acetylcholinesterase inhibitor (AChEI), with other AChEIs used for cognitive enhancement in Alzheimer's disease. The information is based on available clinical trial data and scientific literature. Due to the discontinuation of this compound's development in the mid-1990s due to safety concerns, direct head-to-head comparative trial data with newer agents is unavailable. This guide therefore presents data from individual placebo-controlled trials to offer a comparative perspective.
Executive Summary
This compound demonstrated a modest but statistically significant improvement in cognitive function in patients with mild to moderate Alzheimer's disease, as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog). However, its clinical development was halted due to a significant risk of hepatotoxicity (asymptomatic elevation of liver transaminases) and other adverse effects. Newer AChEIs, such as Donepezil, Rivastigmine, and Galantamine, have since become standard treatments, offering similar or improved efficacy with generally more favorable safety profiles.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The following tables summarize the cognitive efficacy of this compound and other selected AChEIs based on changes in ADAS-Cog scores from placebo-controlled clinical trials. It is crucial to note that these trials were conducted at different times, with potentially different patient populations and methodologies, making direct comparisons challenging.
Table 1: this compound Clinical Trial Data (ADAS-Cog)
| Study/Trial | Treatment Group | Duration | Mean Change from Baseline in ADAS-Cog (Drug) | Mean Change from Baseline in ADAS-Cog (Placebo) | Drug-Placebo Difference |
| The Mentane Study Group[1] | This compound (up to 75 mg t.i.d.) | 6 Weeks | -4.1 (for highest dose) | - | Statistically significant (P < 0.001) |
| Antuono et al. (1995)[2] | This compound (150 mg/day) | 24 Weeks | No deterioration | Deterioration (P < 0.05) | - |
| Antuono et al. (1995)[2] | This compound (225 mg/day) | 24 Weeks | No deterioration | Deterioration (P < 0.05) | Favored 225 mg over 150 mg (P < 0.05) |
Table 2: Comparative AChEI Clinical Trial Data (ADAS-Cog)
| Drug | Study/Trial | Treatment Group | Duration | Mean Drug-Placebo Difference in ADAS-Cog |
| Donepezil | Rogers et al. (1998) | 5 mg/day | 24 Weeks | -2.5 (P < 0.001) |
| 10 mg/day | 24 Weeks | -3.1 (P < 0.001) | ||
| Rivastigmine | Rösler et al. (1999) | 6-12 mg/day | 26 Weeks | -2.7 (P < 0.001) |
| Galantamine | Raskind et al. (2000) | 24 mg/day | 6 Months | -3.9 (P < 0.001) |
| 32 mg/day | 6 Months | -3.8 (P < 0.001) |
Experimental Protocols
This compound Clinical Trial Methodology (The Mentane Study Group)[1]
-
Study Design: Double-blind, placebo-controlled, dose-ranging and dose-replication study.
-
Participants: 735 patients with mild-to-severe Alzheimer's disease.
-
Dose-Ranging Phase: Patients received this compound (10, 25, 50, and 75 mg t.i.d.) or placebo to identify responders.
-
Dose-Replication Phase: Responders were randomized to their best dose of this compound (n=153) or placebo (n=156) for a six-week double-blind period.
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)
-
Physician's Clinical Global Impression of Change (CGIC)
-
-
Key Inclusion Criteria: Diagnosis of probable Alzheimer's disease.
-
Key Exclusion Criteria: Not specified in the provided search results.
This compound Clinical Trial Workflow
Signaling Pathways
Acetylcholinesterase inhibitors, including this compound, primarily exert their effects by increasing the levels of acetylcholine in the synaptic cleft. This neurotransmitter plays a crucial role in cognitive functions. Beyond this primary mechanism, AChEIs can also modulate other intracellular signaling pathways implicated in neuronal survival and plasticity.
Cholinergic Signaling Pathway
The fundamental mechanism of action for this compound and other AChEIs is the inhibition of the acetylcholinesterase enzyme. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.
Cholinergic Signaling Pathway Inhibition
PI3K/Akt Signaling Pathway
Emerging evidence suggests that AChEIs can also modulate the PI3K/Akt signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. By enhancing cholinergic signaling, AChEIs may indirectly activate this pathway, contributing to their neuroprotective effects.
PI3K/Akt Signaling Pathway Modulation
Safety and Tolerability
A significant differentiating factor among AChEIs is their safety and tolerability profile.
Table 3: Adverse Events Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Asymptomatic elevation of liver transaminases (28-29%), diarrhea (14%), nausea (11%), vomiting (5%), skin rash (8%)[1][3] | Hepatotoxicity leading to discontinuation in a significant number of patients. |
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, anorexia. | Generally well-tolerated; rare reports of serious cardiovascular events. |
| Rivastigmine | Nausea, vomiting, diarrhea, anorexia, weight loss. | Similar to Donepezil; skin reactions with the patch formulation. |
| Galantamine | Nausea, vomiting, diarrhea, anorexia, dizziness. | Similar to other AChEIs. |
Conclusion
This compound demonstrated early promise as a cognitive enhancer for Alzheimer's disease through its action as an acetylcholinesterase inhibitor. However, its development was terminated due to an unacceptable risk of liver toxicity. While it validated the cholinergic hypothesis as a therapeutic target, subsequent AChEIs like Donepezil, Rivastigmine, and Galantamine have become the mainstay of symptomatic treatment for Alzheimer's disease, offering a better balance of efficacy and safety. Future research in this area continues to focus on developing disease-modifying therapies that go beyond symptomatic relief.
References
- 1. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
Velnacrine as a Positive Control in Cholinesterase Inhibitor Screening: A Comparative Guide
In the landscape of drug discovery for neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—remains a cornerstone of therapeutic strategy. The effective screening of potential cholinesterase inhibitors necessitates the use of reliable positive controls to validate assay performance. Velnacrine, a potent cholinesterase inhibitor, serves as an effective, albeit less common, alternative to more frequently used controls. This guide provides a comprehensive comparison of this compound with other standard positive controls, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their screening campaigns.
Mechanism of Action: The Cholinergic Synapse
Cholinesterase inhibitors exert their effects by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, enhancing cholinergic neurotransmission. Both AChE and BuChE are responsible for the hydrolysis of acetylcholine. While AChE is primarily found in the brain and at neuromuscular junctions, BuChE is more prevalent in glial cells and plasma. The dual inhibition of both enzymes can offer a broader therapeutic window.
Comparative Inhibitory Activity
This compound, a hydroxylated derivative of tacrine, demonstrates potent inhibition of both AChE and BuChE.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used positive controls. Lower IC50 values indicate greater potency.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
| This compound | Data not consistently available in cited literature | Data not consistently available in cited literature | - |
| Tacrine | 77[2] | 69[2] | 0.90 |
| Donepezil | 6.7[2] | 7400[2] | 1104.48 |
| Rivastigmine | 4.3[3] | 37[4] | 8.60 |
| Galantamine | IC50 values vary significantly across studies | IC50 values vary significantly across studies | - |
Note: IC50 values can vary depending on the enzyme source (e.g., human, electric eel) and assay conditions. The data presented here are for comparative purposes.
Experimental Protocol: Cholinesterase Inhibitor Screening using Ellman's Assay
The most common method for screening cholinesterase inhibitors is the spectrophotometric method developed by Ellman. This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
This compound (or other positive control)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Workflow:
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Dissolve ATCI or BTCI in the buffer to a final concentration of 10 mM.
-
Prepare a stock solution of AChE or BuChE in the buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare serial dilutions of this compound and test compounds in the buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test compound or this compound solution at various concentrations. For the control (100% activity), add 10 µL of buffer.
-
Add 10 µL of the AChE or BuChE solution.
-
Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the ATCI or BTCI substrate solution.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound serves as a robust and reliable positive control for cholinesterase inhibitor screening assays. Its dual inhibitory action on both AChE and BuChE makes it a valuable tool for researchers investigating compounds with a broader mechanism of action. While other positive controls like Donepezil and Rivastigmine are more selective for AChE and BuChE respectively, this compound's balanced profile provides a different benchmark for comparison. The choice of a positive control should ultimately align with the specific goals of the screening campaign and the desired selectivity profile of the potential inhibitors. By utilizing the standardized protocols and comparative data presented in this guide, researchers can confidently incorporate this compound into their workflow to ensure the accuracy and validity of their screening results.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Comparative Pharmacokinetics of Velnacrine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of Velnacrine and its analogs. The information is presented to facilitate an objective understanding of their performance, supported by available experimental data.
This compound, a reversible cholinesterase inhibitor, was developed as a potential therapeutic agent for Alzheimer's disease. As a hydroxylated derivative of tacrine, its mechanism of action involves inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain. However, concerns over its tolerability, particularly hepatotoxicity, led to the discontinuation of its clinical development. This guide summarizes the available pharmacokinetic data for this compound and compares it with its parent compound, tacrine, and a notable analog, 7-methoxytacrine (7-MEOTA).
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound, Tacrine, and 7-methoxytacrine. It is important to note that comprehensive pharmacokinetic data for this compound, especially specific values for Cmax, Tmax, clearance, and volume of distribution in humans, is limited in publicly available literature.
| Parameter | This compound | Tacrine | 7-methoxytacrine (7-MEOTA) | Species | Administration Route |
| Tmax (hours) | Rapidly absorbed | 0.5 - 3 | 4 | Human | Oral |
| - | 0.3 (18 min) | 0.37 (22 min) | Rat | Intramuscular | |
| Cmax | Dose-related increase | - | 88.22 ± 15.19 ng/mL | Rat | Intramuscular |
| Half-life (t½) (hours) | 1.6 - 6[1] | 1.59 - 2.91 | 8.7 ± 3.9 | Human | Oral |
| Bioavailability | Well absorbed orally | <5% | Apparent clearance 5x higher orally, suggesting lower bioavailability | Human | Oral |
| Metabolism | Extensively metabolized, primarily via hydroxylation of the tetrahydroaminoacridine ring.[2] Phase II metabolism is not a significant route.[2] | Extensively metabolized by cytochrome P450 1A2.[3] | - | - | - |
| Excretion | Majority of the dose recovered in urine.[2] Approximately 11-30% of the administered dose is excreted as unchanged drug in the urine of healthy elderly subjects.[4] | Primarily excreted in urine as mono- and dihydroxylated metabolites and glucuronide conjugates. | - | - | - |
Experimental Protocols
While specific, detailed protocols for the cited studies are not fully available, a general methodology for a pharmacokinetic study of a cholinesterase inhibitor in an animal model, based on common practices, is outlined below.
Representative In Vivo Pharmacokinetic Study Protocol in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and/or female
-
Weight: 200-250 g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are typically fasted overnight before dosing.
2. Drug Administration:
-
Oral (p.o.): The compound is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO). A specific dose (e.g., 10 mg/kg) is administered via oral gavage.
-
Intravenous (i.v.): The compound is dissolved in a sterile vehicle suitable for injection (e.g., saline). A specific dose (e.g., 2 mg/kg) is administered as a bolus injection into a tail vein.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation of the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Sample Processing and Analysis:
-
Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of the drug and its potential metabolites in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with pharmacokinetic software (e.g., WinNonlin).
-
Key parameters calculated include: Maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizations
Signaling Pathway
This compound, as a cholinesterase inhibitor, increases acetylcholine levels, which can in turn activate various signaling pathways. One such pathway implicated in the neuroprotective effects of some cholinesterase inhibitors is the PI3K/Akt signaling pathway.
Caption: PI3K/Akt signaling pathway activated by acetylcholine.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tolerance of 7-methoxytacrine following the single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Multiple dose pharmacokinetics, safety, and tolerance of this compound (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine's Cholinesterase Selectivity: A Comparative Analysis
For researchers and drug development professionals, understanding the selectivity of a cholinesterase inhibitor is paramount in predicting its therapeutic efficacy and potential side effects. This guide provides a comparative assessment of Velnacrine's selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), benchmarked against established Alzheimer's disease medications: Tacrine, Donepezil, Rivastigmine, and Galantamine.
This compound, a hydroxylated derivative of Tacrine, was developed as a second-generation cholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2] The primary therapeutic target in this context is AChE, the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. However, many cholinesterase inhibitors also interact with BuChE, a related enzyme with a broader substrate specificity and a less defined role in cognitive function. The ratio of AChE to BuChE inhibition is a critical determinant of a drug's overall pharmacological profile.
Comparative Selectivity of Cholinesterase Inhibitors
To contextualize the potential selectivity of this compound, this guide presents a summary of the inhibitory concentrations (IC50) for established cholinesterase inhibitors against both AChE and BuChE. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
The selectivity index (SI), calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, provides a quantitative measure of an inhibitor's preference for AChE. A higher SI value signifies greater selectivity for AChE.
| Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| This compound | Data not available | Data not available | Data not available |
| Tacrine | 31 (snake venom AChE)[4], 610 (human brain cortex AChE)[5] | 25.6 (human serum BuChE)[4] | ~0.83 (based on snake venom/human serum data) |
| Donepezil | 340 (human brain cortex AChE)[5] | 530 (human brain cortex BuChE)[5] | ~1.56 |
| Rivastigmine | 5100 (human brain cortex AChE)[5] | 3500 (human brain cortex BuChE)[5] | ~0.69 |
| Galantamine | 5130 (human brain cortex AChE)[5] | Data not determined in the same study[5] | Data not available from this source |
Note: IC50 values can vary depending on the enzyme source and experimental conditions. The data presented here is for comparative purposes.
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
The therapeutic effect of cholinesterase inhibitors like this compound is based on their ability to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The following diagram illustrates this signaling pathway and the mechanism of inhibition.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is a standard in vitro assay. The following provides a generalized experimental protocol based on the widely used Ellman's method.
Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of AChE or BuChE activity.
Materials:
-
Purified acetylcholinesterase (from electric eel or human erythrocytes)
-
Purified butyrylcholinesterase (from equine serum or human plasma)
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzymes, substrates, DTNB, and inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
A specific concentration of the inhibitor (a serial dilution is performed to test a range of concentrations)
-
Enzyme solution (AChE or BuChE)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (ATCh for AChE or BTCh for BuChE) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The change in absorbance over time is proportional to the enzyme activity. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that produces 50% inhibition.
-
The following diagram outlines the experimental workflow for determining cholinesterase inhibition.
Conclusion
While a definitive quantitative assessment of this compound's selectivity for AChE over BuChE is hampered by the lack of specific IC50 data in the public domain, its structural similarity to the non-selective inhibitor Tacrine suggests that it may also exhibit a low selectivity profile. In contrast, drugs like Donepezil show a higher preference for AChE. The experimental protocol outlined provides a standardized method for researchers to determine these crucial parameters for novel cholinesterase inhibitors, enabling a more informed drug development process. Further experimental investigation is required to definitively characterize the selectivity profile of this compound and its potential therapeutic implications.
References
- 1. Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Velnacrine's Cognitive Impact in Alzheimer's Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Velnacrine's efficacy in improving cognitive function in Alzheimer's disease, as measured by the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog). The performance of this compound is benchmarked against other prominent Alzheimer's treatments, supported by data from pivotal clinical trials.
This compound, a cholinesterase inhibitor, demonstrated a modest but statistically significant improvement in cognitive function in patients with mild-to-severe Alzheimer's disease. Clinical trials have shown that patients treated with this compound experienced a greater improvement in ADAS-Cog scores compared to those who received a placebo. Notably, one study reported that patients on the highest dose of this compound showed an average improvement of 4.1 points on the ADAS-Cog scale. However, the use of this compound has been associated with a significant risk of liver toxicity, which has limited its clinical application.
Comparative Efficacy on ADAS-Cog
The following table summarizes the performance of this compound and other Alzheimer's disease treatments on the ADAS-Cog scale, based on data from various clinical trials. A negative change from baseline indicates an improvement in cognitive function.
| Drug | Dosage | Treatment Duration | Patient Population | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Drug-Placebo Difference | Key Adverse Events |
| This compound | Up to 225 mg/day | 6 weeks | Mild to Severe AD | -4.1 (highest dose) | Worsening | Significant (p < 0.001) | Elevated liver transaminases (29%) |
| Donepezil | 5-10 mg/day | 24 weeks | Mild to Moderate AD | -2.8 to -3.1 | Worsening | 2.8 to 3.1 points | Nausea, diarrhea, insomnia |
| Rivastigmine | 6-12 mg/day (oral) | 26 weeks | Mild to Moderate AD | -0.2 to -1.2 | +2.8 | 3.0 to 4.0 points | Nausea, vomiting, diarrhea |
| Galantamine | 16-24 mg/day | 5-6 months | Mild to Moderate AD | -1.5 to -1.8 | +1.8 to +2.2 | 3.3 to 4.0 points | Nausea, vomiting, diarrhea |
| Memantine | 20 mg/day | 24-28 weeks | Moderate to Severe AD | -0.4 to -0.8 | +1.1 | Significant (p < 0.01) | Dizziness, headache, confusion |
Experimental Protocols
The clinical trials cited in this guide predominantly followed a randomized, double-blind, placebo-controlled design. Below is a generalized overview of the experimental protocols employed.
Patient Population
Inclusion criteria for most trials included patients aged 50 and older with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria. The severity of dementia was typically in the mild to moderate range, as determined by Mini-Mental State Examination (MMSE) scores (e.g., between 10 and 26).
Exclusion criteria commonly involved a history of other neurological or psychiatric disorders that could significantly contribute to cognitive impairment, recent use of other investigational drugs, and clinically significant systemic diseases.
Study Design and Endpoints
Participants were randomly assigned to receive either the investigational drug or a placebo. The primary efficacy endpoint was the change from baseline in the ADAS-Cog score at the end of the treatment period. The ADAS-Cog is a standardized assessment tool that evaluates memory, language, and praxis.
Statistical Analysis
The primary statistical analysis typically involved an analysis of covariance (ANCOVA) on the change from baseline in ADAS-Cog scores, with treatment and study center as factors and the baseline ADAS-Cog score as a covariate. Both intent-to-treat (ITT) and observed case (OC) analyses were often performed.
Visualizing the Clinical Trial Workflow
The following diagram illustrates the typical workflow of a clinical trial designed to evaluate the efficacy of a new drug for Alzheimer's disease.
Typical Alzheimer's Disease Clinical Trial Workflow
Safety Operating Guide
Safe Disposal of Velnacrine: A Guide for Laboratory Professionals
For researchers and scientists handling Velnacrine, a potent acetylcholinesterase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential information on the operational and disposal plans for this compound, in line with general best practices for pharmaceutical and chemical waste management in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a detailed SDS was not found in the immediate search, general safety protocols for handling acetylcholinesterase inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Use chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2]
-
In case of dust formation, use a NIOSH-approved respirator.[3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[2]
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.
This compound Disposal Protocol
The disposal of this compound, as with any investigational medication, must comply with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[4][5] Research laboratories are responsible for the proper management of the waste they generate.[4][6]
Step 1: Classification of this compound Waste
The first step is to determine if the this compound waste is considered hazardous. This involves consulting your institution's Environmental Health and Safety (EHS) office. They can assist in classifying the waste according to federal, state, and local regulations.
Step 2: Segregation and Storage
Proper segregation of chemical waste is crucial.[7]
-
Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated lab consumables like gloves and weigh boats) in a designated, properly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[6][8]
All waste containers must be clearly labeled with the contents, including the name "this compound," and any associated hazards.
Step 3: Disposal Procedure
The designated disposal route will depend on the classification of the waste.
-
Hazardous Waste: If classified as hazardous, the waste must be managed by a licensed hazardous waste disposal service.[8] Your institution's EHS office will coordinate the pickup and disposal.
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, it may be acceptable to dispose of it through a medical waste incinerator.[5] Again, this must be done in accordance with institutional and regulatory guidelines.
Never dispose of this compound down the drain or in the regular trash. [6]
Summary of Key Disposal and Safety Information
| Consideration | Guideline | Primary Reference |
| Regulatory Compliance | Disposal must adhere to RCRA, EPA, state, and local regulations. | [4][8] |
| Personal Protective Equipment | Wear gloves, safety glasses, and a lab coat. Use a respirator if dust is present. | [1][2] |
| Waste Segregation | Keep this compound waste separate from other chemical and general lab waste. | [7][9] |
| Container Labeling | Clearly label all waste containers with the chemical name and hazard information. | [7] |
| Disposal Route | Contact your institution's Environmental Health and Safety (EHS) office to determine the proper disposal pathway (hazardous waste vendor or incineration). | [5] |
| Spill Management | In case of a spill, absorb the material with an inert binder, decontaminate the surface, and dispose of the contaminated materials as hazardous waste. | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Logistics for Handling Velnacrine
Personal Protective Equipment (PPE)
The cornerstone of safe handling of any potentially hazardous compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling Velnacrine, based on general guidelines for hazardous drugs.[3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double gloving recommended) | Prevents dermal absorption, which is a primary route of exposure for many hazardous drugs.[5] Double gloving provides an additional layer of protection. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. The solid front and cuffed sleeves minimize the potential for exposure.[3] |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes or aerosols that may be generated during handling.[3][5] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when there is a risk of generating aerosols or handling the compound outside of a containment device. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in the table above.
-
Don PPE in the correct order: gown, shoe covers, inner gloves, eye protection, respirator (if needed), and outer gloves.
-
Prepare this compound within the designated ventilated enclosure to minimize inhalation exposure.
Handling:
-
Conduct all experimental procedures involving this compound within the designated and controlled area.
-
Avoid skin contact at all times. If contact occurs, immediately wash the affected area with soap and water.
-
In the event of a spill, follow established laboratory spill cleanup procedures for hazardous materials. A spill kit should be readily available.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.[6] |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers) should be considered contaminated and disposed of as hazardous waste.[3] |
| Contaminated Labware | Disposable labware should be disposed of as hazardous waste. Reusable labware must be decontaminated using a validated procedure before washing. |
| Empty Vials | Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed vial can then be disposed of in the regular trash. |
It is imperative that all personnel handling this compound receive training on these procedures and are familiar with the location and use of safety equipment, including emergency showers and eyewash stations. By adhering to these guidelines, laboratories can foster a culture of safety and minimize the risks associated with this potent compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pppmag.com [pppmag.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
